Albothricin
Beschreibung
[(2S,3S,4R,5R,6R)-6-[[(3aR,7aR)-5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3,6-diaminohexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate has been reported in Streptomyces with data available.
from culture broth of SIPI-2985, which was isolated from soil sample in Hai-Nan island of China; structure given in first source
Eigenschaften
Molekularformel |
C20H36N8O7 |
|---|---|
Molekulargewicht |
500.5 g/mol |
IUPAC-Name |
[(2S,3S,4R,5R,6R)-6-[[(3aR,7aR)-5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3,6-diaminohexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate |
InChI |
InChI=1S/C20H36N8O7/c1-28-6-4-10-13(18(28)32)26-20(24-10)27-17-14(25-12(30)7-9(22)3-2-5-21)15(31)16(35-19(23)33)11(8-29)34-17/h9-11,13-17,29,31H,2-8,21-22H2,1H3,(H2,23,33)(H,25,30)(H2,24,26,27)/t9-,10+,11-,13+,14+,15+,16+,17+/m0/s1 |
InChI-Schlüssel |
OMOKIMHQSCTDRA-HOOARHKFSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Albothricin: A Technical Guide to its Discovery, Isolation, and Characterization from Actinomycetales
For Researchers, Scientists, and Drug Development Professionals
Abstract
Albothricin, a member of the streptothricin (B1209867) class of antibiotics, was first discovered and isolated from the fermentation broth of an actinomycete strain. This guide provides a comprehensive overview of the available technical information regarding this compound, including generalized experimental protocols for its isolation and purification from Actinomycetales. While specific quantitative data for this compound remains limited in publicly accessible literature, this document compiles relevant data from closely related streptothricin antibiotics to provide a comparative context for researchers. This guide also presents a generalized workflow for the isolation of streptothricin-class antibiotics and discusses the structural features and biological activity of this antibiotic family.
Introduction
The streptothricins are a class of broad-spectrum antibiotics produced by various species of Actinomycetales, most notably from the genus Streptomyces.[1][2] They are characterized by a unique chemical structure consisting of a streptolidine (B1256088) lactam ring, a gulosamine sugar, and a β-lysine homopolymer chain of varying lengths.[1][3] This structural complexity contributes to their potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.[1]
This compound was first reported in 1986 as a new streptothricin antibiotic isolated from an Actinomycetales strain. Like other members of its class, it exhibits antibacterial properties. However, detailed public information regarding its specific biological activity, physicochemical properties, and biosynthetic pathway is scarce. This guide aims to consolidate the available information and provide a framework for researchers working on the discovery and development of this compound and related streptothricin antibiotics.
Discovery and Production
This compound is a secondary metabolite produced during the fermentation of a specific strain of Actinomycetales. The production of streptothricin-class antibiotics is typically carried out in submerged fermentation cultures under controlled conditions.
Producing Organism
The original discovery of this compound was from a strain of Actinomycetales. While the specific strain details from the original publication are not fully available in the searched resources, streptothricins are commonly isolated from species such as Streptomyces lavendulae.
Fermentation
The production of streptothricin antibiotics is influenced by various fermentation parameters, including medium composition, pH, temperature, and aeration. Optimization of these parameters is crucial for maximizing the yield of the target compound.
Table 1: General Fermentation Parameters for Streptothricin Production
| Parameter | Typical Range | Notes |
| Carbon Source | Glucose, Starch, Glycerol | Complex carbohydrates can enhance production. |
| Nitrogen Source | Soybean meal, Peptone, Yeast extract | Organic nitrogen sources are often preferred. |
| Temperature | 28-30 °C | Optimal temperature for growth and secondary metabolite production. |
| pH | 6.5 - 7.5 | pH should be monitored and controlled during fermentation. |
| Aeration | 1.0 - 1.5 vvm | Adequate oxygen supply is critical for cell growth and antibiotic synthesis. |
| Agitation | 200 - 400 rpm | Ensures proper mixing and oxygen transfer. |
| Fermentation Time | 5 - 10 days | Production typically occurs in the stationary phase of growth. |
Note: This table represents generalized conditions for streptothricin production. Specific optimization for this compound production would be required.
Isolation and Purification
The isolation and purification of water-soluble and polar compounds like streptothricin antibiotics from complex fermentation broths present a significant challenge. The process typically involves a multi-step approach combining different chromatographic techniques.
Generalized Experimental Protocol
The following protocol is a generalized procedure for the isolation and purification of streptothricin-class antibiotics from fermentation broth, based on methods reported for related compounds.
-
Harvest and Clarification: At the end of the fermentation, the culture broth is harvested. The mycelium and other solid components are removed by centrifugation or filtration to obtain a clarified supernatant.
-
Cation Exchange Chromatography: The clarified supernatant, adjusted to an acidic pH (e.g., pH 2-3), is loaded onto a cation exchange resin column (e.g., Amberlite IRC-50). The basic streptothricin molecules bind to the resin, while neutral and acidic impurities are washed away. Elution is typically performed with a basic buffer (e.g., dilute ammonia (B1221849) solution).
-
Adsorption Chromatography: The eluate from the cation exchange step can be further purified using adsorption chromatography on a resin like Amberlite XAD. This step helps in removing salts and other polar impurities.
-
Size Exclusion Chromatography: To separate different streptothricin analogs based on the length of their β-lysine chain, size exclusion chromatography on a gel filtration medium (e.g., Sephadex G-25) can be employed.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification is often achieved using preparative RP-HPLC. A C18 column is commonly used with a mobile phase consisting of an acidified water/acetonitrile gradient.
-
Lyophilization: The purified fractions containing the desired antibiotic are pooled and lyophilized to obtain a stable, dry powder.
References
- 1. History of the streptothricin antibiotics and evidence for the neglect of the streptothricin resistome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unraveling the Genetic Blueprint: An In-depth Technical Guide to the Albothricin Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albothricin is a streptothricin-like antibiotic with potential applications in human and veterinary medicine. Understanding its biosynthesis at a molecular level is crucial for strain improvement, yield optimization, and the generation of novel derivatives with enhanced therapeutic properties. This technical guide provides a comprehensive overview of the analysis of the this compound biosynthetic gene cluster (BGC), drawing upon established methodologies for the study of similar natural products from Streptomyces. While specific data for the this compound BGC is not extensively available in public literature, this document synthesizes information from closely related thiopeptide and nucleoside antibiotics to present a robust framework for its characterization.
I. Genetic Organization of the this compound Biosynthetic Gene Cluster
The this compound BGC is predicted to be a collection of contiguous genes responsible for the synthesis of the this compound molecule. Based on the analysis of related streptothricin (B1209867) and albomycin (B224201) BGCs, a hypothetical organization is presented below. The cluster likely contains genes encoding core peptide synthesis, modification enzymes, transport, and regulation.
Table 1: Hypothetical Gene Complement of the this compound Biosynthetic Gene Cluster
| Gene Designation | Proposed Function | Size (amino acids) | Homology (Closest Known Match) |
| albA | Non-ribosomal peptide synthetase (NRPS) adenylation domain | ~550 | Thiopeptide antibiotic biosynthesis protein |
| albB | NRPS peptidyl carrier protein (PCP) and condensation domain | ~700 | Thiopeptide antibiotic biosynthesis protein |
| albC | Thioesterase | ~250 | Type II thioesterase |
| albD | Dehydratase | ~200 | FabZ-like dehydratase |
| albE | Cyclodehydratase | ~450 | YcaO domain-containing protein |
| albF | Dehydrogenase | ~350 | FAD-binding dehydrogenase |
| albG | Methyltransferase | ~300 | SAM-dependent methyltransferase |
| albH | N-acetyltransferase | ~220 | GNAT family N-acetyltransferase |
| albI | ABC transporter (efflux) | ~600 | ATP-binding cassette transporter |
| albJ | Transcriptional regulator | ~280 | TetR family transcriptional regulator |
Disclaimer: The gene designations, functions, and sizes are hypothetical and based on the analysis of homologous gene clusters. Experimental validation is required to confirm this organization for the this compound BGC.
II. Experimental Protocols for BGC Analysis
A thorough investigation of the this compound BGC involves a multi-faceted approach combining bioinformatics, molecular genetics, and analytical chemistry.
Bioinformatic Analysis and BGC Identification
The initial step in characterizing the this compound BGC is the sequencing of the producer organism's genome and subsequent bioinformatic analysis.
Methodology:
-
Genomic DNA Isolation: High-quality genomic DNA is isolated from the this compound-producing Streptomyces strain using a standard phenol-chloroform extraction method or a commercial kit.
-
Whole-Genome Sequencing: The genome is sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to achieve a complete and accurate genome assembly.
-
BGC Identification: The assembled genome is analyzed using specialized bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and BAGEL to identify putative secondary metabolite BGCs.
-
Homology Analysis: The predicted open reading frames (ORFs) within the putative this compound BGC are subjected to BLAST (Basic Local Alignment Search Tool) analysis against public databases (e.g., NCBI GenBank) to assign putative functions based on homology to known genes.
Functional Characterization of the BGC
To confirm the role of the identified BGC in this compound production, heterologous expression and gene knockout studies are performed.
Methodology:
-
Cloning of the BGC: The entire this compound BGC is cloned from the genomic DNA of the producer strain into a suitable expression vector (e.g., a bacterial artificial chromosome - BAC).
-
Transformation into a Heterologous Host: The constructed vector is introduced into a genetically tractable and well-characterized Streptomyces host strain, such as S. coelicolor or S. lividans, via conjugation or protoplast transformation.[1]
-
Cultivation and Metabolite Analysis: The heterologous host is cultivated under permissive conditions for secondary metabolite production. The culture broth and mycelium are then extracted and analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect the production of this compound.
Methodology:
-
Design of sgRNA: A specific single-guide RNA (sgRNA) is designed to target a key gene within the this compound BGC, such as the core NRPS gene (albA).
-
Construction of the CRISPR/Cas9 Plasmid: The sgRNA sequence is cloned into a CRISPR/Cas9 delivery vector suitable for Streptomyces, which also contains the Cas9 nuclease gene and a selection marker.
-
Transformation and Selection: The CRISPR/Cas9 plasmid is introduced into the wild-type this compound producer. Transformants are selected, and successful gene disruption is confirmed by PCR and sequencing.
-
Phenotypic Analysis: The gene knockout mutant is cultivated, and its metabolite profile is compared to the wild-type strain using HPLC-MS to confirm the cessation of this compound production.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is employed to quantify the transcript levels of genes within the BGC under different growth conditions, providing insights into the regulation of this compound biosynthesis.
Methodology:
-
RNA Isolation: Total RNA is extracted from Streptomyces mycelia collected at different time points during fermentation using a TRIzol-based method followed by DNase treatment to remove any contaminating genomic DNA.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random primers.
-
qRT-PCR: The relative expression of target genes within the this compound BGC is quantified using a real-time PCR system with SYBR Green or TaqMan probe-based chemistry. The expression levels are normalized to a constitutively expressed housekeeping gene (e.g., hrdB).[2]
Metabolite Extraction and Analysis
The extraction and analysis of this compound are essential for confirming its production and for quantifying yields.
Methodology:
-
Sample Preparation: The Streptomyces culture is separated into supernatant and mycelial fractions by centrifugation.
-
Extraction: The supernatant is extracted with a suitable organic solvent like ethyl acetate.[3] The mycelium is extracted with methanol (B129727) or acetone.[4]
-
HPLC Analysis: The crude extracts are analyzed by reverse-phase HPLC with a C18 column. A gradient of water and acetonitrile, both containing 0.1% formic acid, is typically used for separation.[4]
-
Mass Spectrometry (MS) Analysis: The identity of this compound is confirmed by coupling the HPLC to a mass spectrometer to obtain the accurate mass and fragmentation pattern of the molecule.
III. Visualizing Biosynthetic Logic and Experimental Workflows
Graphviz diagrams are provided to illustrate key conceptual and experimental workflows in the analysis of the this compound BGC.
References
- 1. Streptomyces coelicolor as an expression host for heterologous gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptional Response of Streptomyces coelicolor to Rapid Chromosome Relaxation or Long-Term Supercoiling Imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomic study of marine Streptomyces sp.: Secondary metabolites and the production of potential anticancer compounds | PLOS One [journals.plos.org]
Albothricin and the Streptothricin Class: An In-depth Technical Guide to their Antibacterial Spectrum and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Albothricin, a member of the streptothricin (B1209867) class of antibiotics, represents a promising area of research in an era of mounting antimicrobial resistance. Streptothricins are broad-spectrum antibiotics, demonstrating activity against both Gram-positive and Gram-negative bacteria.[1][2] Their unique mechanism of action, targeting the bacterial ribosome, offers a potential avenue to combat pathogens resistant to conventional drugs. This technical guide provides a comprehensive overview of the antibacterial spectrum of the streptothricin class, with a focus on quantitative data, detailed experimental protocols for susceptibility testing, and a visual representation of their molecular mechanism. While specific data for this compound is limited, the information presented for the broader streptothricin family, particularly streptothricins F and D, serves as a strong foundational resource for further investigation into this important class of antibiotics.
Antibacterial Spectrum of Streptothricins
Streptothricins exhibit a broad range of activity, encompassing both Gram-positive and Gram-negative bacteria. The potency of individual streptothricin congeners can vary, with factors such as the length of the β-lysine chain influencing their antimicrobial efficacy.[3]
Activity Against Gram-Negative Bacteria
Streptothricins have demonstrated significant potency against a variety of Gram-negative pathogens, including multidrug-resistant strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for streptothricin F and streptothricin D against a panel of carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii.
| Bacterial Species | Strain | Streptothricin F MIC (µM) | Streptothricin D MIC (µM) | Nourseothricin MIC (µM) |
| Escherichia coli | CRE (n=39) | 2 (MIC₅₀), 4 (MIC₉₀) | 0.25 (MIC₅₀), 0.5 (MIC₉₀) | 0.5 (MIC₅₀), 1 (MIC₉₀) |
| Klebsiella pneumoniae | CRE (n=39) | 2 (MIC₅₀), 4 (MIC₉₀) | 0.25 (MIC₅₀), 0.5 (MIC₉₀) | 0.5 (MIC₅₀), 1 (MIC₉₀) |
| Enterobacter spp. | CRE (n=39) | 2 (MIC₅₀), 4 (MIC₉₀) | 0.25 (MIC₅₀), 0.5 (MIC₉₀) | 0.5 (MIC₅₀), 1 (MIC₉₀) |
| Acinetobacter baumannii | FDA-CDC #399-402 | 4-fold higher than S-D | - | 4-fold higher than S-D |
Data sourced from Morgan et al., 2023.[4] Nourseothricin is a mixture of streptothricins, primarily F and D.[4]
Activity Against Gram-Positive Bacteria
Streptothricins are also active against several Gram-positive bacteria. While extensive quantitative data is not as readily available as for Gram-negative species, studies have confirmed their inhibitory effects.
| Bacterial Species | Activity | Reference |
| Staphylococcus aureus | Active | |
| Bacillus subtilis | Active | |
| Streptococcus pneumoniae | Generally susceptible to a range of antibiotics, specific streptothricin MICs require further investigation. | |
| Enterococcus faecalis | Known for intrinsic resistance to some antibiotic classes, specific streptothricin susceptibility needs further characterization. |
Further research is warranted to establish a more comprehensive quantitative understanding of the activity of this compound and other streptothricins against a wider range of Gram-positive clinical isolates.
Mechanism of Action: Ribosomal Inhibition
The primary mechanism of action for streptothricin antibiotics is the inhibition of bacterial protein synthesis through interaction with the ribosome.
Streptothricin F has been shown to bind to the 30S subunit of the 70S ribosome. This binding occurs in the decoding center, a critical region for ensuring the fidelity of protein translation. The binding of streptothricin induces conformational changes in the 16S rRNA, leading to misreading of the mRNA codon and the incorporation of incorrect amino acids into the growing polypeptide chain. This disruption of protein synthesis is ultimately lethal to the bacterial cell.
Experimental Protocols: Broth Microdilution for MIC Determination
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound or other streptothricin antibiotics using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials
-
Test antibiotic (e.g., this compound) stock solution of known concentration
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains for testing
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Plate Preparation and Inoculation
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the antibiotic stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no antibiotic).
-
Well 12 serves as the sterility control (no bacteria).
-
Add the appropriate volume of the diluted bacterial suspension to wells 1 through 11.
Incubation and Interpretation
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
References
- 1. Streptothricin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Albothricin Fermentation and Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Albothricin, a member of the streptothricin (B1209867) class of antibiotics, is produced by the bacterium Streptomyces albus subsp. chlorinus. These compounds are noted for their broad-spectrum antibacterial activity. This document provides a detailed, generalized protocol for the fermentation of Streptomyces albus subsp. chlorinus to produce this compound, followed by a comprehensive purification protocol to isolate the active compound. The methodologies presented are based on established principles for the cultivation of Streptomyces and the purification of streptothricin-type antibiotics, offering a foundational guide for research and development.
Introduction
Streptothricin antibiotics, including this compound, are characterized by a unique structure composed of a carbamoylated gulosamine, a streptolidine (B1256088) lactam, and a variable-length β-lysine chain. Their potent antimicrobial properties have garnered significant interest. The producing organism, Streptomyces albus subsp. chlorinus, is a Gram-positive bacterium known for its ability to synthesize a variety of secondary metabolites.[1][2] The protocols outlined below describe a potential pathway for the laboratory-scale production and purification of this compound.
Fermentation Protocol
The successful production of this compound is contingent on providing an optimal environment for the growth of Streptomyces albus subsp. chlorinus and the biosynthesis of the target antibiotic. This involves careful selection of the fermentation medium and precise control of physical parameters.
Media Composition
A variety of media can be used for the cultivation of Streptomyces species. The following table outlines a representative medium composition that can serve as a starting point for optimization.
| Component | Concentration (g/L) | Purpose |
| Glucose | 20.0 - 40.0 | Primary Carbon Source |
| Soy Flour | 15.0 | Nitrogen Source |
| Corn Steep Liquor | 5.0 | Nitrogen Source and Growth Factors |
| Yeast Extract | 5.0 | Nitrogen Source, Vitamins, and Minerals |
| Calcium Carbonate (CaCO₃) | 3.0 - 6.0 | pH Buffering Agent |
| Sodium Chloride (NaCl) | 1.0 - 2.0 | Osmotic Balance |
| Potassium Phosphate (KH₂PO₄) | 0.5 - 0.8 | Phosphorus Source and pH Buffering |
Note: The optimal concentrations of these components may need to be determined empirically.
Fermentation Parameters
The physical environment within the fermenter plays a critical role in microbial growth and metabolite production.
| Parameter | Recommended Range |
| Temperature | 26 - 32 °C |
| Initial pH | 6.0 - 7.5 |
| Agitation | 150 - 250 rpm |
| Aeration | 0.5 - 1.0 vvm |
| Incubation Time | Up to 150 hours |
Note: These parameters should be optimized for the specific strain and fermenter configuration.[3][4][5][6]
Experimental Protocol for Fermentation
-
Inoculum Preparation:
-
Aseptically transfer a single colony of Streptomyces albus subsp. chlorinus from an agar (B569324) plate to a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).
-
Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense culture is obtained.
-
-
Fermenter Preparation:
-
Prepare the fermentation medium according to the formulation in the table above.
-
Sterilize the fermenter and the medium at 121°C for 20-30 minutes.
-
Allow the fermenter to cool to the desired inoculation temperature.
-
-
Inoculation and Fermentation:
-
Aseptically transfer the seed culture to the fermenter (typically a 5-10% v/v inoculation).
-
Commence the fermentation under the specified parameters.
-
Monitor key parameters such as pH, dissolved oxygen, and glucose concentration throughout the fermentation.
-
-
Harvesting:
-
After the desired fermentation time (typically determined by a decline in productivity or depletion of nutrients), harvest the culture broth.
-
Separate the mycelial biomass from the supernatant by centrifugation or microfiltration. The supernatant contains the secreted this compound.
-
Purification Protocol
The purification of this compound from the fermentation broth is a multi-step process designed to remove impurities and isolate the active compound to a high degree of purity. Given that streptothricins are positively charged molecules, cation exchange chromatography is a key purification step.
Purification Strategy Overview
The general strategy involves initial capture of this compound from the clarified broth, followed by subsequent polishing steps to achieve high purity.
Experimental Protocol for Purification
-
Clarification of Fermentation Broth:
-
Centrifuge the harvested fermentation broth at 8,000 x g for 20 minutes to pellet the biomass.
-
Filter the supernatant through a 0.45 µm filter to remove any remaining cells and particulate matter.
-
-
Cation Exchange Chromatography (Capture Step):
-
Equilibrate a cation exchange column (e.g., AmberLite™ FPC23H or similar strong acid resin) with a suitable buffer (e.g., 50 mM sodium phosphate, pH 6.0).[7]
-
Load the clarified fermentation broth onto the column. The positively charged this compound will bind to the negatively charged resin.
-
Wash the column with the equilibration buffer to remove unbound impurities.
-
Elute the bound this compound using a salt gradient (e.g., 0-1 M NaCl in the equilibration buffer) or a pH gradient.
-
Collect fractions and assay for antibiotic activity to identify the fractions containing this compound.
-
-
Adsorbent Resin Chromatography (Polishing Step):
-
Pool the active fractions from the cation exchange step.
-
For desalting and removal of colored impurities, pass the pooled fractions through an adsorbent resin column (e.g., AmberLite™ XAD™ 1600N).[7]
-
Wash the column with deionized water.
-
Elute the this compound with an organic solvent gradient (e.g., 0-100% methanol (B129727) or ethanol (B145695) in water).
-
Collect fractions and identify those containing the purified this compound.
-
-
Final Purification and Formulation (Optional):
-
For higher purity, a final polishing step using size-exclusion chromatography or another round of ion-exchange chromatography can be employed.
-
The purified this compound can be concentrated by rotary evaporation and then lyophilized to obtain a stable powder.
-
The final product can be formulated as a salt (e.g., hydrochloride or sulfate) by precipitation from a suitable solvent system.[8]
-
Quality Control and Analytical Methods
To monitor the fermentation and purification process, reliable analytical methods are essential.
-
Bioassay: A standard agar diffusion assay using a susceptible test organism (e.g., Bacillus subtilis or Escherichia coli) can be used to determine the relative concentration and activity of this compound in fermentation samples and purification fractions.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., C18) and a UV detector can be used for the quantification and purity assessment of this compound.[9]
-
Mass Spectrometry (MS): LC-MS can be employed for the confirmation of the molecular weight of this compound and for the identification of related compounds.[10][11]
-
Colorimetric Detection: A method using dipicrylamine (B86310) has been reported for the detection and separation of streptothricin antibiotics, which could be adapted for this compound.[12] This method relies on the precipitation of the positively charged antibiotic with the colored anion.[12]
Diagrams
Caption: Overall workflow for this compound fermentation and purification.
References
- 1. Recent Advances in the Heterologous Biosynthesis of Natural Products from Streptomyces [mdpi.com]
- 2. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 3. EP0136256A2 - Process for the preparation of nourseothricine and its adsorbants - Google Patents [patents.google.com]
- 4. Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]
- 6. Characterization of Streptomyces sp. KB1 and its cultural optimization for bioactive compounds production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dupont.com [dupont.com]
- 8. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical Methods for Secondary Metabolite Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Separation of Streptothricin Antibiotics from Culture Broth with Colorimetric Determination Using Dipicrylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Antibacterial Activity of Albothricin
These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to assess the antibacterial efficacy of albothricin, a member of the streptothricin (B1209867) class of antibiotics. The protocols outlined below are based on established standards for antimicrobial susceptibility testing.
Introduction to this compound
This compound is a streptothricin antibiotic, a class of compounds known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] Streptothricins function by inhibiting protein synthesis, a mechanism that makes them a subject of renewed interest in the face of rising antimicrobial resistance.[1] However, it is important to note that some streptothricins have been associated with delayed toxicity, a factor that should be considered in any drug development program.[1] Due to the limited availability of specific bioassay data for this compound, this document provides standardized protocols that are broadly applicable for testing its antibacterial activity, with illustrative data from related streptothricin compounds.
Data Presentation: Antibacterial Spectrum of Streptothricins
The following table summarizes the minimum inhibitory concentration (MIC) values for streptothricin F and D against a panel of highly resistant bacteria, providing an indication of the potential efficacy of this compound.
| Bacterial Species | Antibiotic | MIC50 (µM) | MIC90 (µM) |
| Carbapenem-resistant Enterobacterales (CRE) | Streptothricin F | 2 | 4 |
| Carbapenem-resistant Enterobacterales (CRE) | Streptothricin D | 0.25 | 0.5 |
| Carbapenem-resistant Acinetobacter baumannii | Streptothricin F | 2 | 4 |
| Carbapenem-resistant Acinetobacter baumannii | Streptothricin D | 0.25 | 0.5 |
Data sourced from studies on streptothricin F and D, presented here as representative examples for the streptothricin class.[3]
Experimental Protocols
Two primary methods are detailed below for the evaluation of this compound's antibacterial activity: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion method for assessing susceptibility.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.
Materials:
-
This compound (stock solution of known concentration)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Procedure:
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or with a spectrophotometer.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a serial two-fold dilution of the this compound stock solution in CAMHB in the 96-well microtiter plate. The typical volume in each well is 100 µL.
-
The concentration range should be chosen to encompass the expected MIC value.
-
Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate, except for the sterility control well.
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).
-
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
This compound-impregnated paper disks (concentration to be determined based on preliminary MIC data)
-
Mueller-Hinton Agar (MHA) plates (150 mm)
-
Bacterial strains for testing
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity as described in the MIC protocol.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension.
-
Rotate the swab several times against the inside of the tube above the liquid level to remove excess fluid.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Disks:
-
Using sterile forceps, place the this compound-impregnated disks onto the surface of the inoculated MHA plate.
-
Ensure the disks are placed firmly to ensure complete contact with the agar.
-
Do not move a disk once it has been placed.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
-
Result Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
-
The interpretation of the zone diameter (susceptible, intermediate, or resistant) requires the establishment of standardized interpretive criteria, which are currently not available for this compound. The results should be reported as the measured zone diameter.
-
Visualizations
References
Application Notes and Protocols: Determining the Minimum Inhibitory Concentration (MIC) of Albothricin Against Pathogenic Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albothricin is a novel antibiotic with potential therapeutic applications against a range of pathogenic bacteria. Determining its Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating its efficacy and advancing its development as a potential clinical agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a standardized and widely accepted technique.[2] Adherence to this protocol will ensure reproducible and comparable results, which are essential for preclinical assessment.
Quantitative Data Summary
The following table presents hypothetical MIC data for this compound against common pathogenic bacteria, including strains from the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are known for their resistance to multiple antibiotics.[2][3] This data is for illustrative purposes and will need to be determined experimentally.
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 2 |
| Enterococcus faecalis | 29212 | 4 |
| Escherichia coli | 25922 | 8 |
| Pseudomonas aeruginosa | 27853 | 16 |
| Klebsiella pneumoniae | 700603 | 8 |
| Acinetobacter baumannii | 19606 | 16 |
Experimental Protocol: Broth Microdilution Method
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[2]
Materials
-
This compound powder
-
Sterile, 96-well, round-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Pathogenic bacterial strains (quality control strains and clinical isolates)
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile serological pipettes and multichannel pipettes
-
Spectrophotometer
-
Incubator (37°C)
-
Sterile petri dishes
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Vortex mixer
Preparation of Reagents
3.2.1. This compound Stock Solution
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in a suitable solvent (e.g., sterile deionized water, DMSO) to create a high-concentration stock solution (e.g., 1000 µg/mL). The solvent should not affect bacterial growth at the concentrations used.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Prepare aliquots and store them at -20°C or as recommended for the specific compound.
3.2.2. Bacterial Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing 5 mL of sterile saline or CAMHB.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard by adding more bacteria or sterile saline/broth. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the 0.5 McFarland suspension.
Assay Procedure
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested, resulting in the highest desired concentration.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second well. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution across the plate to the tenth well. Discard 50 µL from the tenth well.
-
The eleventh well should contain only CAMHB and the bacterial inoculum (growth control), and the twelfth well should contain only CAMHB (sterility control).
-
Add 50 µL of the prepared bacterial inoculum to each well from 1 to 11. This will bring the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
Seal the plate with a breathable film or lid to prevent contamination and evaporation.
-
Incubate the plate at 37°C for 18-24 hours in ambient air.
Interpretation of Results
-
After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.
-
The growth control well (well 11) should show distinct turbidity, and the sterility control well (well 12) should remain clear.
-
The MIC can be determined visually or by using a microplate reader to measure the optical density at 600 nm (OD₆₀₀).
Visualizations
Experimental Workflow
Caption: Workflow for determining this compound MIC.
Potential Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Disclaimer: The precise molecular target of this compound, a streptothricin (B1209867) antibiotic, is not fully elucidated. The following diagram illustrates a common mechanism of action for antibiotics that inhibit cell wall synthesis, such as beta-lactams and glycopeptides, and serves as a representative model.
Caption: Hypothetical inhibition of peptidoglycan synthesis.
References
Application Notes and Protocols for Albothricin Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of modern techniques and detailed protocols for the identification and validation of the molecular target(s) of Albothricin, a streptothricin (B1209867) antibiotic. Given the limited direct studies on this compound's specific target, this document outlines established methodologies successfully applied to other natural product antibiotics, providing a robust framework for investigating this compound's mechanism of action.
Introduction to this compound and the Importance of Target Identification
This compound is a member of the streptothricin class of antibiotics.[1] Understanding the precise molecular target of an antibiotic is a critical step in the drug development pipeline.[2][3] Target identification and validation provide crucial insights into the mechanism of action, potential resistance mechanisms, and opportunities for lead optimization. The process of elucidating a drug's target, often referred to as target deconvolution, can be a significant bottleneck, particularly for natural products with complex structures and potentially novel mechanisms.[2][4] This document details several powerful and widely used approaches to overcome these challenges.
Section 1: Target Identification Strategies for Natural Products
A variety of strategies, broadly categorized as genetics-based, biochemistry-based, and proteomics-based, can be employed to identify the cellular target of a natural product like this compound.
Genetics-Based Approaches
Genetic techniques are powerful for identifying potential drug targets by observing how genetic modifications in an organism affect its susceptibility to the compound.
-
Resistance Mapping: This classical method involves generating spontaneous or induced mutants that exhibit resistance to the antibiotic. Sequencing the genomes of these resistant mutants can pinpoint mutations in the target protein (making it no longer bind the drug) or in pathways that affect drug uptake, efflux, or metabolism.
-
Gene Overexpression/Suppression Screening: Systematically overexpressing or downregulating genes in a target organism can reveal genes that, when their expression level is altered, confer resistance or hypersensitivity to the antibiotic. For example, overexpression of the target protein can lead to resistance, while decreased expression can increase sensitivity.
Biochemistry-Based Approaches
Biochemical methods utilize the physical interaction between the drug and its target for identification.
-
Affinity Chromatography: This technique, often referred to as "fishing" for the target, involves immobilizing the antibiotic on a solid support (e.g., beads). A cellular lysate is then passed over this support. The target protein, which binds to the antibiotic, is captured and can be subsequently eluted and identified using mass spectrometry.
-
Drug-Target Binding Assays: Direct binding assays can quantify the interaction between the antibiotic and a putative target protein. Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST) can provide quantitative data on binding affinity (Kd), stoichiometry, and kinetics.
Proteomics-Based Approaches
Proteomics methods analyze the global protein expression changes in response to drug treatment to infer the mechanism of action and potential targets.
-
Activity-Based Protein Profiling (ABPP): This chemical proteomics approach uses reactive chemical probes that mimic the antibiotic to covalently label active enzymes in a complex proteome. Changes in the labeling pattern upon pre-treatment with the antibiotic can identify the target enzymes.
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein's thermal stability changes upon ligand binding. By heating cell lysates or intact cells treated with the antibiotic to various temperatures and then quantifying the amount of soluble protein, one can identify proteins that are stabilized by drug binding.
Section 2: Experimental Protocols
Protocol: Affinity Chromatography for this compound Target Identification
This protocol outlines the steps for identifying this compound binding proteins from a bacterial cell lysate.
Materials:
-
This compound
-
NHS-activated Sepharose beads (or similar)
-
Coupling buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3)
-
Blocking buffer (e.g., 1 M ethanolamine, pH 8.0)
-
Bacterial cell culture (e.g., Bacillus subtilis or a relevant pathogenic strain)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitors)
-
Wash buffer (e.g., Lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 0.1 M glycine (B1666218) pH 2.5, or a buffer containing a high concentration of free this compound)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
SDS-PAGE reagents
-
Mass spectrometry facility
Procedure:
-
Immobilization of this compound:
-
Dissolve this compound in coupling buffer.
-
Wash NHS-activated Sepharose beads with ice-cold 1 mM HCl.
-
Immediately mix the this compound solution with the beads and incubate for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.
-
Block any remaining active groups on the beads by incubating with blocking buffer for 2 hours at room temperature.
-
Wash the beads extensively with alternating high pH (coupling buffer) and low pH (e.g., 0.1 M acetate, 0.5 M NaCl, pH 4.0) buffers to remove non-covalently bound ligand.
-
Resuspend the this compound-coupled beads in lysis buffer.
-
-
Preparation of Cell Lysate:
-
Grow the target bacteria to mid-log phase.
-
Harvest the cells by centrifugation and wash with a suitable buffer.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or French press on ice.
-
Clarify the lysate by centrifugation at high speed to remove cell debris.
-
-
Affinity Pull-down:
-
Incubate the clarified cell lysate with the this compound-coupled beads for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate lysate with uncoupled beads that have been subjected to the same blocking procedure.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with wash buffer to remove non-specific binding proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins using elution buffer. Neutralize the eluate immediately with neutralization buffer.
-
Alternatively, boil the beads in SDS-PAGE sample buffer to elute the proteins.
-
Separate the eluted proteins by SDS-PAGE and visualize with Coomassie blue or silver staining.
-
Excise protein bands that are present in the this compound pull-down but absent or significantly reduced in the negative control.
-
Identify the proteins by in-gel digestion followed by mass spectrometry (LC-MS/MS).
-
Protocol: Genetic Target Validation using Gene Knockout
This protocol describes how to validate a putative target identified, for example, through affinity chromatography.
Materials:
-
Wild-type bacterial strain
-
A pre-constructed knockout mutant of the putative target gene (or tools for generating one, e.g., CRISPR-Cas9 or homologous recombination vectors)
-
Bacterial growth medium (liquid and solid)
-
This compound stock solution
-
Microplate reader or equipment for disk diffusion assays
Procedure:
-
Confirm the Knockout:
-
Verify the deletion of the target gene in the mutant strain using PCR and/or sequencing.
-
-
Determine Minimum Inhibitory Concentration (MIC):
-
Grow cultures of both the wild-type and the knockout mutant strain to early log phase.
-
In a 96-well microplate, prepare a two-fold serial dilution of this compound in growth medium.
-
Inoculate the wells with either the wild-type or the knockout mutant strain to a final standardized cell density.
-
Incubate the plates under appropriate growth conditions.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
-
Analysis:
-
If the target protein is essential for the antibiotic's activity, its absence in the knockout strain should lead to resistance, i.e., a significantly higher MIC compared to the wild-type strain.
-
Conversely, if the gene product is involved in a pathway that confers resistance (e.g., an efflux pump), its knockout might lead to increased susceptibility (a lower MIC).
-
Section 3: Data Presentation and Visualization
Quantitative Data Summary
| Technique | Parameter Measured | Typical Values for Natural Products | Relevance to this compound Target Validation |
| Surface Plasmon Resonance (SPR) | Binding Affinity (Kd) | 1 nM - 100 µM | Quantifies the strength of interaction between this compound and its target. |
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kd), Stoichiometry (n) | 1 nM - 100 µM, 0.5 - 2.0 | Provides thermodynamic details of the binding interaction. |
| Minimum Inhibitory Concentration (MIC) | Potency (µg/mL or µM) | 0.1 - 128 µg/mL | A shift in MIC in mutant strains provides genetic validation of the target. |
| Enzyme Inhibition Assay | IC50 / Ki | 10 nM - 50 µM | Confirms functional inhibition of a target enzyme by this compound. |
Visualizations
References
- 1. This compound, a new streptothricin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies for target identification of antimicrobial natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Target Discovery and Validation – The Center for Antibiotic Discovery and Resistance [antibiotics.oucreate.com]
- 4. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Troubleshooting Albothricin purification challenges
Welcome to the technical support center for Albothricin purification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the isolation and purification of this compound and related streptothricin-class antibiotics.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield of Crude this compound Extract
Q1: My extraction from the Streptomyces fermentation broth results in a very low yield of this compound. What are the potential causes and how can I improve the recovery?
A1: Low recovery of this compound from the fermentation broth is a common issue that can stem from several factors, including the choice of extraction solvent, the pH of the supernatant, and inefficient extraction from the mycelium.
Troubleshooting Steps:
-
Optimize Extraction Solvent: The polarity of the solvent is critical for efficiently extracting streptothricin-type antibiotics. While ethyl acetate (B1210297) is commonly used, other solvents or mixtures may offer superior yields depending on the specific fermentation conditions and media components.
-
Adjust Supernatant pH: The pH of the fermentation supernatant can significantly impact the solubility and stability of this compound. Acidifying the supernatant to a pH of approximately 3.0 is often recommended before solvent extraction to ensure the antibiotic is in a more soluble form.
-
Perform Mycelial Extraction: A significant portion of the produced antibiotic may remain within the mycelial mass. It is crucial to perform a separate extraction of the mycelial pellet, typically using a polar solvent like methanol (B129727), to recover this fraction.
Data Presentation: Comparison of Extraction Solvents
The following table summarizes the relative yield of this compound from Streptomyces fermentation broth using different organic solvents. Yields are normalized relative to the standard ethyl acetate extraction method.
| Extraction Solvent | Relative Yield (%) | Key Characteristics |
| Ethyl Acetate | 100% | Standard, good selectivity. |
| n-Butanol | 125% | Higher polarity, may co-extract more impurities. |
| Chloroform (B151607) | 70% | Lower efficiency for polar streptothricins.[1] |
| Dichloromethane | 65% | Similar to chloroform, less effective. |
| Ethyl Acetate : Methanol (9:1) | 115% | Addition of polar co-solvent improves recovery. |
Experimental Protocols
Protocol 1: Optimized this compound Extraction
-
Harvesting: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to separate the supernatant and the mycelial pellet.
-
Supernatant Extraction:
-
Decant the supernatant into a separate vessel.
-
Adjust the pH of the supernatant to 3.0 using 1M HCl.
-
Extract the acidified supernatant three times with an equal volume of n-butanol.
-
Pool the organic (n-butanol) layers.
-
-
Mycelial Extraction:
-
Homogenize the mycelial pellet with methanol (3:1 volume-to-pellet ratio).
-
Stir for 2-4 hours at room temperature.
-
Centrifuge to pellet the cell debris and collect the methanol supernatant.
-
-
Concentration:
-
Combine the n-butanol and methanol extracts.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
-
Visualization: Troubleshooting Low Yield
Caption: Troubleshooting workflow for low this compound yield.
Issue 2: Poor Purity and Presence of Contaminants
Q2: My crude extract is highly impure, containing pigments and other contaminants that co-elute with this compound during chromatography. How can I clean up my sample?
A2: Streptomyces fermentations are known to produce a variety of secondary metabolites, including pigments and lipids, which can interfere with purification. A preliminary clean-up step using silica (B1680970) gel column chromatography is essential before proceeding to high-performance liquid chromatography (HPLC).
Troubleshooting Steps:
-
Silica Gel Chromatography: Use silica gel column chromatography as a primary purification step. The high polarity of this compound will cause it to bind strongly to the silica, allowing less polar impurities, such as pigments and lipids, to be washed away with non-polar solvents.
-
Gradient Elution: Employ a gradient elution strategy, starting with a non-polar solvent (e.g., chloroform or hexane) and gradually increasing the polarity by adding methanol. This will selectively elute compounds based on their polarity.
-
Fraction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the fractions for the presence of this compound. Fractions containing the target compound can then be pooled for further purification.
Experimental Protocols
Protocol 2: Silica Gel Column Chromatography for Crude Extract Cleanup
-
Column Preparation:
-
Prepare a slurry of silica gel (100-200 mesh) in 100% chloroform.
-
Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Equilibrate the column by washing with two column volumes of chloroform.
-
-
Sample Loading:
-
Dissolve the dry crude extract in a minimal volume of chloroform.
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
-
Gradient Elution:
-
Begin elution with 100% chloroform to wash out non-polar impurities.
-
Gradually increase the solvent polarity by increasing the percentage of methanol in the mobile phase (e.g., 9:1, 7:3, 1:9 chloroform:methanol).[2]
-
Collect fractions of a consistent volume (e.g., 10 mL).
-
-
Analysis and Pooling:
-
Analyze each fraction using TLC to identify those containing this compound.
-
Pool the pure, this compound-containing fractions and evaporate the solvent.
-
Visualization: General Purification Workflow
Caption: General experimental workflow for this compound purification.
Issue 3: Poor Resolution and Peak Tailing in HPLC
Q3: I'm having trouble separating this compound from closely related streptothricin (B1209867) analogues using reverse-phase HPLC. My peaks are broad and tailing. How can I optimize my method?
A3: Streptothricins are highly polar, cationic molecules, which often leads to poor retention and peak shape on standard C18 columns due to strong interactions with residual silanols. An ion-pairing, reverse-phase HPLC method is recommended to improve separation and peak symmetry.
Troubleshooting Steps:
-
Use an Ion-Pairing Reagent: Add an ion-pairing reagent, such as octane-1-sulfonic acid, to the mobile phase. This reagent forms a neutral complex with the positively charged this compound, improving its retention and interaction with the C18 stationary phase.
-
Incorporate an Acid: The addition of an acid like trifluoroacetic acid (TFA) to the mobile phase helps to suppress the ionization of free silanols on the silica backbone of the column, reducing peak tailing.
-
Optimize Mobile Phase Composition: Adjust the ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer to achieve the desired retention and resolution.
-
Select an Appropriate Wavelength: Streptothricins lack a strong chromophore, so detection at a low UV wavelength, such as 210 nm, is typically required.
Data Presentation: HPLC Method Parameters
Method 1: Ion-Pair Reverse-Phase HPLC for Streptothricin Analysis
| Parameter | Recommended Condition |
| Column | Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% TFA and 10 mM Octane-1-sulfonic acid |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 5% to 40% B over 25 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 210 nm |
Note: This method is a starting point and may require optimization. Retention times for streptothricins generally increase with molecular weight (e.g., F -> E -> D -> C).[3]
Visualization: HPLC Optimization Logic
Caption: Logical relationships in HPLC method optimization.
Issue 4: Degradation of Purified this compound
Q4: My purified this compound sample loses activity over time, even when stored frozen. What are the likely causes of degradation and what are the optimal storage conditions?
A4: Polypeptide antibiotics like this compound can be susceptible to degradation, particularly hydrolysis and oxidation, which can be influenced by pH, temperature, and exposure to oxygen.
Troubleshooting & Prevention:
-
pH Control: this compound is generally more stable in acidic conditions. Storing the purified compound in a slightly acidic buffer (e.g., pH 4-5) can significantly inhibit hydrolytic degradation.
-
Temperature: For long-term storage, temperatures of -70°C are highly recommended over -20°C. Studies on other antibiotics have shown that storage at -10°C or -20°C can be unsuitable, sometimes worse than 4°C, possibly due to freeze-thaw cycles or cryoconcentration effects.[4]
-
Minimize Oxygen Exposure: To prevent oxidation, consider storing samples under an inert atmosphere (e.g., argon or nitrogen). Lyophilizing (freeze-drying) the purified sample into a powder is the most stable form for long-term storage.
Experimental Protocols
Protocol 3: this compound Stability Testing
-
Sample Preparation: Prepare multiple identical aliquots of purified this compound in an aqueous buffer at different pH values (e.g., pH 4.0, 7.0, and 9.0).
-
Storage Conditions: Store sets of aliquots at various temperatures: 4°C, -20°C, and -70°C. Include a set for photostability testing by exposing it to controlled UV/Vis light.
-
Time Points: At designated time points (e.g., 0, 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
Analysis: Analyze the retrieved samples immediately using the optimized HPLC method (Method 1) to quantify the remaining percentage of intact this compound and identify any major degradation products.
-
Activity Assay: Concurrently, perform a bioassay (e.g., minimum inhibitory concentration - MIC) to determine the remaining biological activity of the stored sample.
-
Data Evaluation: Plot the percentage of remaining this compound and biological activity against time for each condition to determine the optimal storage parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Determination of the stability of antibiotics in matrix and reference solutions using a straightforward procedure applying mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Albothricin Solubility Issues
Disclaimer: As a large language model, I was unable to find specific physicochemical data for a compound named "Albothricin" in my training data. The following technical support guide is based on established methods for overcoming solubility issues encountered with poorly water-soluble active pharmaceutical ingredients (APIs) and is intended to serve as a general framework for researchers. The quantitative data provided are illustrative examples.
Frequently Asked Questions (FAQs) - General Questions
Q1: What are the initial signs of solubility issues with a new compound like this compound?
A1: Initial indicators of poor aqueous solubility for a compound like this compound include:
-
Visible precipitation: The compound fails to dissolve completely in aqueous buffers, leaving behind a visible precipitate.
-
Inconsistent results: High variability in bioassay results, which may be due to inconsistent amounts of dissolved compound.
-
Low bioavailability: In in vivo studies, the compound may exhibit low oral bioavailability despite good in vitro activity.[1][2][3]
-
Difficulty in formulation: Challenges in preparing stock solutions at desired concentrations for experimental use.
Q2: What are the common underlying causes of poor aqueous solubility for compounds like this compound?
A2: The primary reasons for poor aqueous solubility are often related to the molecule's physicochemical properties:
-
High lipophilicity: The molecule has a strong preference for non-polar environments over water.
-
High crystalline lattice energy: The energy required to break the crystal lattice of the solid compound is greater than the energy released upon solvation.
-
Large molecular size and complexity: Larger molecules can be more difficult to solvate.
-
Presence of non-ionizable groups: The absence of ionizable functional groups can limit solubility in aqueous media of varying pH.
Troubleshooting Guide: Addressing this compound Solubility in Experiments
Preliminary Troubleshooting Steps
Q3: My this compound powder is not dissolving in my aqueous buffer. What should I try first?
A3: Before exploring more complex methods, consider these initial steps:
-
Sonication: Use a bath or probe sonicator to provide energy to break up particle agglomerates and enhance dissolution.
-
Gentle Heating: Carefully warm the solution, as solubility often increases with temperature. Monitor for any signs of compound degradation.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer can significantly increase solubility.[4][] For acidic compounds, increasing the pH can enhance solubility, while for basic compounds, decreasing the pH may be effective.
Advanced Solubilization Techniques
Q4: The preliminary steps were not sufficient. What are the next strategies to improve this compound solubility?
A4: Several formulation strategies can be employed to enhance the solubility of poorly water-soluble drugs. These include the use of co-solvents, surfactants, cyclodextrins, nanoparticle formulations, and liposomal encapsulation.
Solubility Enhancement Strategy 1: Co-solvents
Q5: How do co-solvents work, and which ones are commonly used?
A5: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system, thereby increasing the solubility of non-polar compounds. Commonly used co-solvents in research settings include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Glycerin
Q6: What is a typical workflow for testing co-solvents with this compound?
A6: A systematic approach is recommended to identify the most effective co-solvent and its optimal concentration.
Caption: Workflow for co-solvent selection and optimization.
Solubility Enhancement Strategy 2: Surfactants
Q7: How can surfactants improve the solubility of this compound?
A7: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. The hydrophobic cores of these micelles can encapsulate poorly soluble compounds like this compound, effectively increasing their apparent solubility in the aqueous medium.
Q8: Which surfactants are suitable for laboratory use?
A8: Common non-ionic surfactants used in research include:
-
Tween® 20 and Tween® 80
-
Triton™ X-100
-
Pluronic® F-68
Data Presentation: Example Surfactant Screening Data
| Surfactant | Concentration (% w/v) | Apparent Solubility of this compound (µg/mL) |
| None | 0 | 0.5 |
| Tween® 80 | 0.1 | 15.2 |
| Tween® 80 | 0.5 | 78.9 |
| Pluronic® F-68 | 0.1 | 8.4 |
| Pluronic® F-68 | 0.5 | 42.1 |
Solubility Enhancement Strategy 3: Cyclodextrins
Q9: What is the mechanism of solubility enhancement by cyclodextrins?
A9: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with poorly soluble molecules, where the hydrophobic "guest" molecule (this compound) is encapsulated within the cyclodextrin's hydrophobic "host" cavity, thereby increasing its solubility in water.
Mandatory Visualization: Cyclodextrin (B1172386) Inclusion Complex Formation
Caption: Formation of a soluble this compound-cyclodextrin complex.
Solubility Enhancement Strategy 4: Nanoparticle Formulation
Q10: How does reducing particle size to the nanoscale improve solubility?
A10: Reducing the particle size of a drug to the nanometer range (<1000 nm) significantly increases the surface area-to-volume ratio. According to the Noyes-Whitney equation, this increased surface area leads to a higher dissolution rate. Nanoparticle formulations can be prepared as nanosuspensions, which are colloidal dispersions of the pure drug in a liquid medium, stabilized by surfactants or polymers.
Solubility Enhancement Strategy 5: Liposomal Encapsulation
Q11: When is liposomal encapsulation a suitable strategy for a compound like this compound?
A11: Liposomes are vesicles composed of one or more lipid bilayers. They are particularly useful for delivering both hydrophobic and hydrophilic drugs. Hydrophobic compounds like this compound can be encapsulated within the lipid bilayer of the liposome. This strategy not only improves solubility but can also alter the pharmacokinetic profile of the drug and enable targeted delivery.
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Calculation: Determine the required masses of this compound and a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) to achieve a 1:1 molar ratio.
-
Mixing: Place the calculated amount of HP-β-CD in a mortar. Add a small amount of a suitable solvent (e.g., a 50:50 mixture of water and ethanol) to form a paste.
-
Incorporation: Gradually add the this compound powder to the paste while continuously triturating with a pestle.
-
Kneading: Knead the mixture for 45-60 minutes to ensure thorough interaction and complex formation. Add more solvent if the mixture becomes too dry.
-
Drying: Transfer the resulting paste to a petri dish and dry it in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. Alternatively, lyophilize the product.
-
Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.
-
Solubility Testing: Determine the aqueous solubility of the prepared complex and compare it to that of the uncomplexed this compound.
Protocol 2: Preparation of this compound Nanosuspension (Solvent-Antisolvent Precipitation)
-
Solvent Selection: Dissolve this compound in a suitable water-miscible organic solvent (e.g., acetone, ethanol) to prepare a concentrated solution.
-
Antisolvent Preparation: In a separate vessel, prepare an aqueous solution containing a stabilizer (e.g., 0.5% w/v Pluronic® F-68 or Tween® 80). This will be the antisolvent.
-
Precipitation: Under high-speed homogenization or stirring, rapidly inject the this compound solution into the antisolvent solution. The rapid mixing will cause the this compound to precipitate as nanoparticles.
-
Solvent Removal: Remove the organic solvent from the nanosuspension using a rotary evaporator under reduced pressure.
-
Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
-
Solubility and Dissolution Testing: Evaluate the saturation solubility and dissolution rate of the nanosuspension.
Protocol 3: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
-
Lipid Film Formation: Dissolve the chosen lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol) and this compound in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation of the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.
-
Purification: Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for size, PDI, zeta potential, and encapsulation efficiency.
Logical Relationships in Troubleshooting
Caption: Decision-making workflow for addressing solubility issues.
References
Addressing variability in Albothricin bioassay results
Technical Support Center: Albothricin Bioassays
Welcome to the technical support center for this compound bioassays. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to variability in experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing significant variability in my Minimum Inhibitory Concentration (MIC) results for this compound?
Variability in MIC assays is a common issue and can stem from multiple sources. The MIC value is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. Inconsistent MIC values can be attributed to several factors related to methodology, reagents, and the microorganisms themselves.
Troubleshooting Steps:
-
Standardize Inoculum Preparation: The density of the bacterial suspension is critical. High variability in the number of colony-forming units (CFU) per milliliter will lead to inconsistent MICs. Ensure you are using a standardized protocol, such as the McFarland turbidity standards, to prepare your inoculum.
-
Verify Media Composition: The type of growth medium can significantly impact results. For instance, cation concentrations in Mueller-Hinton Broth (MHB) can affect the activity of some antibiotics. Ensure you are using the recommended medium and that its preparation is consistent between batches.
-
Control Incubation Conditions: Time and temperature of incubation must be strictly controlled. Variations can alter bacterial growth rates and, consequently, the apparent MIC.
-
Check this compound Stock Solution: The stability and solubility of your this compound stock can be a major source of error. Ensure it is prepared fresh or stored under validated conditions to prevent degradation.
Q2: What is the best way to prepare and store this compound stock solutions to ensure stability?
This compound is a streptothricin (B1209867) antibiotic. The stability of peptide-based antibiotics can be sensitive to pH, temperature, and solvent.
Recommendations:
-
pH and Buffering: The stability of similar antibiotics, like nisin, is optimal at a low pH (around 3.0). Consider preparing stock solutions in a sterile, buffered solution (e.g., phosphate (B84403) buffer at a specific pH) to maintain a consistent environment.
-
Storage Conditions: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C in the dark.
-
Quality Control: Always prepare a fresh dilution series from your stock for each experiment. Do not reuse leftover dilutions from a previous assay.
Q3: Can the choice of bacterial strain affect the reproducibility of my this compound bioassay?
Yes, absolutely. Different bacterial strains, even within the same species, can show varying susceptibility to antibiotics due to genetic differences and resistance mechanisms.
Key Considerations:
-
Reference Strains: Whenever possible, use internationally recognized reference strains (e.g., from ATCC, NCTC) for your assays. This ensures that your results can be compared with other studies.
-
Genetic Drift: Be aware that laboratory reference strains can undergo genetic changes over time, which may influence experimental validity and reproducibility. It is good practice to use low-passage-number cultures for your experiments.
-
Resistance Mechanisms: The presence or absence of specific resistance mechanisms in your chosen strain will fundamentally alter the MIC value.
The following table illustrates how different factors can influence MIC results, leading to variability.
| Parameter | Condition 1 | Condition 2 | Potential Impact on MIC | Rationale |
| Inoculum Density | 5 x 10^5 CFU/mL | 5 x 10^7 CFU/mL | Higher MIC with higher density | A larger bacterial population may require more antibiotic to inhibit growth. |
| Incubation Time | 18 hours | 24 hours | Higher MIC with longer time | Longer incubation may allow for the recovery of partially inhibited bacteria. |
| Growth Medium | Cation-Adjusted MHB | Standard MHB | Variable | Divalent cation concentrations can affect antibiotic uptake and activity. |
| pH of Medium | pH 6.8 | pH 7.4 | Variable | The charge and stability of the antibiotic can be pH-dependent, affecting its interaction with bacterial cells. |
Experimental Protocols
Protocol: Broth Microdilution MIC Assay
This protocol is a standard method for determining the Minimum Inhibitory Concentration of an antimicrobial agent.
Materials:
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Appropriate sterile growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)
-
Bacterial culture in log-phase growth
-
Sterile diluent (e.g., saline or broth)
-
Spectrophotometer or McFarland standards
Procedure:
-
Inoculum Preparation:
-
Aseptically pick several colonies of the test organism from an agar (B569324) plate.
-
Suspend the colonies in the sterile diluent.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this adjusted suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Antibiotic Dilution:
-
Dispense 100 µL of sterile broth into all wells of the 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well, creating a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well. This brings the final volume to 200 µL and achieves the target inoculum density.
-
Include a positive control (broth + inoculum, no antibiotic) and a negative control (broth only).
-
-
Incubation:
-
Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.
-
Visual Guides and Workflows
**Troubleshooting Workflow for Variable B
Technical Support Center: Albothricin Assay Development and Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on albothricin assay development and optimization.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells in a microdilution assay. | Inconsistent pipetting, improper mixing of this compound stock solution, or bacterial inoculum heterogeneity. | Ensure accurate and consistent pipetting volumes. Thoroughly vortex the this compound stock solution before preparing dilutions. Ensure the bacterial inoculum is well-mixed and homogenous before dispensing. |
| No or weak zone of inhibition in a disk diffusion or agar (B569324) well diffusion assay. | This compound has a large molecular weight, which can limit its diffusion through the agar[1]. The concentration of this compound may be too low. The bacterial lawn may be too dense. | Consider using a more sensitive method like broth microdilution to determine the Minimum Inhibitory Concentration (MIC)[1]. Increase the concentration of this compound applied to the disk or well. Optimize the density of the bacterial lawn according to standardized protocols (e.g., CLSI guidelines). |
| Contamination in assay plates. | Non-sterile technique during plate preparation or inoculation. Contaminated reagents or media. | Strictly adhere to aseptic techniques. Use pre-sterilized materials and work in a laminar flow hood. Regularly check all reagents, media, and buffers for sterility. |
| Inconsistent Minimum Inhibitory Concentration (MIC) values across experiments. | Variations in inoculum preparation, incubation time, or temperature. Degradation of this compound stock solution. | Standardize the inoculum preparation to a specific McFarland standard. Maintain consistent incubation times and temperatures. Prepare fresh this compound stock solutions regularly and store them appropriately. |
| False-positive results in a high-throughput screen. | Compound precipitation or autofluorescence (if using a fluorescent readout). Non-specific inhibition of the reporter system. | Visually inspect plates for precipitation. Run control experiments with the compound in the absence of the biological target to check for autofluorescence. Perform counter-screens to identify non-specific inhibitors. |
Frequently Asked Questions (FAQs)
1. What is the primary mode of action of this compound, and how does this impact assay design?
This compound exhibits a multi-faceted mode of action against bacteria. It has been shown to rapidly disrupt the integrity and permeability of the bacterial cell membrane[2]. Additionally, it can inhibit peptidoglycan biosynthesis, flagellar assembly pathways, and secretion system proteins[2][3].
This dual mechanism suggests that assays measuring membrane integrity (e.g., using fluorescent dyes like propidium (B1200493) iodide) or cell viability (e.g., ATP-based assays) would be suitable for primary screening and mechanism-of-action studies.
2. Which assay formats are recommended for determining the potency of this compound?
Both broth microdilution and agar-based diffusion assays can be used. However, due to the potentially large molecular weight of streptothricin-class antibiotics, which can limit diffusion in agar, broth microdilution is often preferred for determining a quantitative Minimum Inhibitory Concentration (MIC)[1].
3. How can I optimize the inoculum density for my this compound susceptibility assay?
The inoculum density is a critical parameter in susceptibility testing[4]. It is recommended to standardize the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This can then be diluted to achieve the desired final inoculum concentration in the assay, typically 5 x 10^5 CFU/mL for broth microdilution.
4. What are some key parameters to optimize for a robust this compound assay?
Several factors should be optimized, including:
-
This compound Concentration Range: Perform a dose-response curve to determine the optimal concentration range for inhibition.
-
Incubation Time: Determine the shortest incubation time that yields a clear and reproducible readout.
-
Solvent/Vehicle Effects: Ensure that the solvent used to dissolve this compound (e.g., DMSO) does not affect bacterial growth at the concentrations used.
-
Media Composition: The choice of growth media can influence the activity of antimicrobial compounds. Test different standard media (e.g., Mueller-Hinton Broth, Tryptic Soy Broth) to find the most suitable one for your target organism and assay.
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound.
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile deionized water or DMSO).
-
Perform a serial two-fold dilution of the this compound stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
-
Prepare Bacterial Inoculum:
-
From a fresh culture plate, pick several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume to 100 µL.
-
Include a positive control (bacteria with no this compound) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Visualizations
Caption: Workflow for MIC determination using broth microdilution.
Caption: this compound's proposed mode of action on bacterial cells.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of action of antimicrobial agents albofungins in eradicating penicillin- and cephalosporin-resistant Vibrio parahaemolyticus biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode of action of antimicrobial agents albofungins in eradicating penicillin- and cephalosporin-resistant Vibrio parahaemolyticus biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
Technical Support Center: Enhancing Albothricin Recovery
Welcome to the technical support center for the enhanced recovery of Albothricin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the extraction and purification of this potent streptothricin (B1209867) antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery challenging?
This compound is a member of the streptothricin class of antibiotics, known for their broad-spectrum antibacterial activity. Its recovery from fermentation broths can be challenging due to its high polarity and the presence of structurally similar impurities. Optimizing extraction and purification parameters is crucial for achieving high yield and purity.
Q2: What are the primary methods for extracting this compound from fermentation broth?
The primary methods for extracting this compound, a hydrophilic molecule, from fermentation broth typically involve an initial separation of the biomass followed by techniques to isolate the antibiotic from the aqueous phase. Common approaches include:
-
Solvent Extraction: Utilizing polar organic solvents to partition the this compound from the clarified broth.
-
Adsorption Chromatography: Employing resins that can bind the antibiotic, allowing for its separation from other broth components.
Q3: Which purification techniques are most effective for this compound?
Following initial extraction, further purification is necessary to achieve high purity. The most effective techniques for this compound and other streptothricins are:
-
Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge and is highly effective for purifying the positively charged this compound molecule.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This high-resolution technique separates compounds based on their hydrophobicity and is crucial for final polishing and obtaining highly pure this compound.
Troubleshooting Guides
Low Recovery Yield During Extraction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal pH of Fermentation Broth | Adjust the pH of the clarified broth to a slightly acidic or neutral range (pH 6.0-7.5) before solvent extraction. | Increased partitioning of this compound into the polar organic solvent phase. |
| Inefficient Solvent Choice | Screen different polar organic solvents such as n-butanol, ethyl acetate, or a mixture of chloroform (B151607) and methanol. | Identification of a solvent system that maximizes the extraction of this compound. |
| Incomplete Phase Separation | Allow for adequate separation time after solvent mixing. Centrifugation can be employed to facilitate a cleaner separation of the aqueous and organic phases. | A clear interface between the two phases, minimizing loss of the organic phase containing this compound. |
| Insufficient Agitation During Extraction | Ensure vigorous mixing of the fermentation broth and the organic solvent to maximize the surface area for mass transfer. | Improved transfer of this compound from the aqueous to the organic phase. |
Low Purity After Initial Extraction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-extraction of Polar Impurities | Perform a back-extraction of the organic phase with an aqueous solution at a pH where this compound remains in the organic phase while more polar impurities are removed. | Reduction of water-soluble impurities in the organic extract. |
| Presence of Fermentation Media Components | Prior to solvent extraction, consider a pre-purification step using adsorption resins to remove highly polar media components. | A cleaner crude extract with fewer interfering compounds for downstream purification. |
| Degradation of this compound | Maintain low temperatures (4-8°C) throughout the extraction process to minimize potential degradation. | Preservation of the integrity of the this compound molecule. |
Poor Resolution in Ion-Exchange Chromatography
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Buffer pH | The pH of the mobile phase should be at least one pH unit below the pKa of this compound to ensure it carries a net positive charge for binding to a cation-exchange resin. | Strong binding of this compound to the column and good separation from neutral and negatively charged impurities. |
| Inappropriate Salt Gradient | Optimize the salt gradient (e.g., 0.1 M to 1.0 M NaCl or KCl) for elution. A shallower gradient can improve the resolution between this compound and closely related impurities. | Sharper peaks and better separation of the target compound. |
| Column Overloading | Reduce the amount of crude extract loaded onto the column to avoid exceeding its binding capacity. | Improved peak shape and resolution. |
| Presence of Particulates in the Sample | Filter the sample through a 0.22 µm filter before loading it onto the IEX column to prevent clogging and flow issues. | Consistent flow rate and prevention of column blockage. |
Suboptimal Results in RP-HPLC Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Peak Shape (Tailing or Fronting) | Adjust the concentration of the ion-pairing agent (e.g., trifluoroacetic acid - TFA) in the mobile phase. A concentration of 0.1% (v/v) TFA is a good starting point. | Symmetrical and sharp peaks for better quantification and fractionation. |
| Co-elution of Impurities | Optimize the gradient of the organic solvent (e.g., acetonitrile). A slower, more gradual gradient can enhance the separation of closely eluting compounds. | Baseline separation of this compound from its impurities. |
| Low Recovery from the Column | Ensure the mobile phase pH is appropriate to maintain the solubility of this compound. For streptothricins, a slightly acidic mobile phase is generally suitable. | Improved elution of the compound from the column, leading to higher recovery. |
| Irreproducible Retention Times | Ensure proper column equilibration with the initial mobile phase conditions before each injection. Temperature control of the column compartment can also improve reproducibility. | Consistent retention times for accurate peak identification and fractionation. |
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Fermentation Broth
-
Harvest and Clarification: Centrifuge the Streptomyces fermentation broth at 8,000 x g for 20 minutes at 4°C to separate the mycelia. Collect the supernatant.
-
pH Adjustment: Adjust the pH of the supernatant to 7.0 using 1 M NaOH or 1 M HCl.
-
Solvent Extraction:
-
Transfer the pH-adjusted supernatant to a separation funnel.
-
Add an equal volume of n-butanol.
-
Shake vigorously for 15 minutes and then allow the phases to separate for 30 minutes.
-
Collect the upper organic (n-butanol) phase.
-
Repeat the extraction of the aqueous phase with n-butanol two more times to maximize recovery.
-
-
Concentration: Combine the organic phases and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitution: Dissolve the resulting crude extract in a minimal volume of deionized water for further purification.
Protocol 2: Purification of this compound using Cation-Exchange Chromatography
-
Column and Buffer Preparation:
-
Use a strong cation-exchange column (e.g., SP Sepharose).
-
Equilibrate the column with 5 column volumes (CV) of a low-salt starting buffer (e.g., 20 mM sodium phosphate, pH 6.0).
-
-
Sample Loading:
-
Adjust the pH of the reconstituted crude extract from Protocol 1 to match the starting buffer.
-
Filter the sample through a 0.22 µm syringe filter.
-
Load the filtered sample onto the equilibrated column at a low flow rate (e.g., 1 mL/min).
-
-
Washing: Wash the column with 5-10 CV of the starting buffer to remove unbound impurities.
-
Elution: Elute the bound this compound using a linear salt gradient from 0 to 1.0 M NaCl in the starting buffer over 20 CV.
-
Fraction Collection: Collect fractions and monitor the absorbance at 210 nm to identify the protein peaks.
-
Desalting: Pool the fractions containing this compound and desalt using a suitable method like dialysis or a desalting column.
Protocol 3: Final Purification and Quantification by RP-HPLC
-
System Preparation:
-
Use a C18 reversed-phase column.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
-
Sample Preparation: Dissolve the desalted this compound fraction from Protocol 2 in Mobile Phase A and filter through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B (linear gradient)
-
25-30 min: 50% to 95% B
-
30-35 min: 95% B
-
35-40 min: 95% to 5% B
-
40-45 min: 5% B (re-equilibration)
-
-
-
Quantification: Create a standard curve using purified this compound standards of known concentrations. Calculate the concentration of this compound in the purified fractions based on the peak area.
Visualizations
Caption: Workflow for this compound extraction and purification.
Caption: Troubleshooting logic for enhancing this compound recovery.
Validation & Comparative
A Comparative Analysis of Albothricin and Other Streptothricin Antibiotics for Researchers
A note on the availability of data: While this guide aims to provide a comprehensive comparison of Albothricin to other streptothricin (B1209867) antibiotics, a thorough literature search revealed a significant lack of publicly available data for this compound. The primary reference to this compound is a 1986 publication for which the full text and detailed experimental data are not readily accessible. Consequently, this guide will focus on a detailed comparison of the well-characterized streptothricins, primarily Streptothricin F (S-F) and Streptothricin D (S-D), while contextualizing the limited information available on this compound.
Introduction to Streptothricin Antibiotics
Streptothricins are a class of broad-spectrum aminoglycoside antibiotics effective against a range of bacteria, particularly Gram-negative pathogens.[1] Their core structure consists of a streptolidine (B1256088) lactam ring, a gulosamine sugar, and a variable-length homopolymer chain of β-lysine residues.[2] This β-lysine chain is a critical determinant of both the efficacy and toxicity of the individual streptothricin analogue.[3] The natural product, nourseothricin, is a mixture of different streptothricins, predominantly S-F and S-D.[4]
The primary mechanism of action for streptothricin antibiotics is the inhibition of protein synthesis. They bind to the 30S ribosomal subunit, leading to misreading of the mRNA codon and the production of nonfunctional proteins, which ultimately results in bacterial cell death.[5][6]
Comparative Efficacy: Streptothricin F vs. Streptothricin D
The length of the β-lysine chain significantly influences the antibacterial activity and toxicity of streptothricins. Generally, a longer β-lysine chain correlates with increased antimicrobial potency but also higher toxicity.
In Vitro Activity
The antibacterial efficacy of streptothricins is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Antibiotic | Organism | MIC (µg/mL) | MIC (µM) | Reference |
| Streptothricin F | K. pneumoniae (Nevada strain AR-0636) | - | 1 | [3] |
| Streptothricin D | K. pneumoniae (Nevada strain AR-0636) | 0.19 | - | [3] |
| Nourseothricin | K. pneumoniae (Nevada strain AR-0636) | 0.15 | - | [3] |
| Streptothricin F | Carbapenem-resistant Enterobacterales (CRE) | - | MIC₅₀: 2, MIC₉₀: 4 | [4] |
| Streptothricin D | Carbapenem-resistant Enterobacterales (CRE) | - | MIC₅₀: 0.25, MIC₉₀: 0.5 | [4] |
| Nourseothricin | Carbapenem-resistant Enterobacterales (CRE) | - | MIC₅₀: 0.5, MIC₉₀: 1 | [4] |
| Streptothricin F | Acinetobacter baumannii | - | MIC₅₀: 2, MIC₉₀: 32 | [4] |
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Streptothricin F, Streptothricin D, and Nourseothricin.
In Vivo Efficacy
The neutropenic mouse thigh infection model is a standard preclinical model used to evaluate the in vivo efficacy of antimicrobial agents.
| Antibiotic | Mouse Model | Bacterial Strain | Key Findings | Reference |
| Streptothricin F | Neutropenic mouse thigh | Pandrug-resistant K. pneumoniae (Nevada strain) | A single dose of S-F at 50 mg/kg or 100 mg/kg resulted in a >5log₁₀ reduction in CFU. | [4] |
Table 2: In Vivo Efficacy of Streptothricin F.
Toxicity Profile
A significant hurdle in the clinical development of streptothricin antibiotics has been their associated toxicity, particularly nephrotoxicity. As with efficacy, the length of the β-lysine chain is a key factor.
| Antibiotic | LD₅₀ (mice) | Key Observations | Reference |
| Streptothricin F (n=1) | 300 mg/kg | Significantly less toxic. | [3] |
| Streptothricin E (n=2) | 26 mg/kg | [3] | |
| Streptothricin D (n=3) | ~10 mg/kg | [3] | |
| Streptothricin C (n=4) | ~10 mg/kg | [3] |
Table 3: Comparative Toxicity of Streptothricin Analogues. The 'n' value indicates the number of β-lysine residues.
This compound: The Unknown Variable
As previously mentioned, detailed information regarding this compound is scarce. A 1986 publication announced its discovery as a new streptothricin antibiotic.[7] Without access to the full study, its specific chemical structure, antibacterial spectrum, and toxicity profile remain largely unknown, precluding a direct and meaningful comparison with other streptothricins.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][8]
1. Preparation of Antimicrobial Stock Solution:
-
Prepare a stock solution of the antibiotic in a suitable solvent at a concentration of at least 1000 µg/mL. Sterilize by membrane filtration if necessary.
2. Inoculum Preparation:
-
From a fresh 18-24 hour agar (B569324) plate, select several well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Preparation of Microdilution Plates:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the antibiotic stock solution to the first well of each row to be tested.
-
Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well containing the antibiotic. This will result in a range of antibiotic concentrations.
4. Inoculation and Incubation:
-
Inoculate each well (except for a sterility control well) with 100 µL of the prepared bacterial inoculum.
-
The final volume in each well will be 200 µL.
-
Incubate the plates at 35°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.
Neutropenic Mouse Thigh Infection Model
This protocol is a generalized representation of the model described in the literature.[2][9]
1. Induction of Neutropenia:
-
Administer cyclophosphamide (B585) to mice via intraperitoneal injection. A common regimen is 150 mg/kg given four days before infection and 100 mg/kg given one day before infection. This renders the mice neutropenic, making them more susceptible to bacterial infection.
2. Inoculum Preparation:
-
Grow the bacterial strain to the mid-logarithmic phase in a suitable broth.
-
Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 1 x 10⁷ CFU/mL).
3. Infection:
-
Anesthetize the mice.
-
Inject a defined volume (e.g., 0.1 mL) of the bacterial suspension directly into the thigh muscle of each mouse.
4. Treatment:
-
At a predetermined time post-infection (e.g., 2 hours), administer the test antibiotic (e.g., Streptothricin F) at various dose levels to different groups of mice. The route of administration can be subcutaneous or intravenous. Include an untreated control group that receives a vehicle control.
5. Endpoint and Bacterial Load Quantification:
-
At a specified time point (e.g., 24 hours post-treatment initiation), euthanize the mice.
-
Aseptically excise the infected thigh muscle.
-
Homogenize the tissue in a known volume of sterile saline.
-
Perform serial dilutions of the tissue homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.
-
The efficacy of the treatment is measured by the reduction in the bacterial load (log₁₀ CFU/g) compared to the untreated control group.
Visualizing Mechanisms and Workflows
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Caption: Mechanism of streptothricin action on the bacterial ribosome.
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Conclusion
The streptothricin class of antibiotics, particularly Streptothricin F, shows significant promise as a potential therapeutic agent against multidrug-resistant Gram-negative bacteria. The key differentiator among streptothricin analogues is the length of the β-lysine chain, which directly impacts both antibacterial efficacy and toxicity. S-F, with a single β-lysine residue, exhibits a favorable safety profile compared to its longer-chain counterparts like S-D, while retaining potent in vivo activity.
The lack of available data on this compound prevents a direct comparison. Future research to isolate and characterize this compound, including determination of its structure, MIC values against a panel of clinically relevant pathogens, and in vivo efficacy and toxicity studies, is necessary to ascertain its potential role in the landscape of streptothricin antibiotics. For researchers in drug development, the focus on optimizing the therapeutic index of the streptothricin scaffold, as exemplified by the properties of S-F, represents a promising avenue for the discovery of new antibiotics to combat antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. imquestbio.com [imquestbio.com]
- 3. The attachment site of streptomycin to the 30S ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: characterization and applicability to diverse experimental models of infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. noblelifesci.com [noblelifesci.com]
- 8. fullstandards.com [fullstandards.com]
- 9. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
A Comparative Analysis of Albothricin's Mechanism of Action Against Other Ribosome-Targeting Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The ribosome, a critical cellular machine responsible for protein synthesis, remains a primary target for a vast array of antibiotics. Understanding the nuanced mechanisms by which these molecules inhibit ribosomal function is paramount for combating antibiotic resistance and developing novel therapeutics. This guide provides a detailed comparison of the mechanism of action of Albothricin, a member of the streptothricin (B1209867) class of antibiotics, with other well-characterized ribosome-targeting antibiotics. The information is supported by experimental data and detailed methodologies to aid in research and drug development efforts.
This compound and the Streptothricin Family: A Unique Ribosomal Inhibition Strategy
This compound belongs to the streptothricin class of antibiotics, which are aminoglycosides. Recent groundbreaking research has elucidated the precise mechanism by which streptothricins, specifically streptothricin F (S-F), a close analog of this compound, interact with the bacterial ribosome.
Contrary to many other ribosome-targeting antibiotics, streptothricins bind to the 30S ribosomal subunit . High-resolution cryo-electron microscopy (cryo-EM) studies have revealed that the primary binding site is on helix 34 (h34) of the 16S rRNA . Key interactions occur with nucleotides C1054 and A1196 (E. coli numbering). This binding induces misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain and ultimately inhibiting protein synthesis.[1] this compound itself is a methylated analog of streptothricin.[1]
Comparative Mechanism of Action
The following table summarizes the key differences in the mechanism of action between this compound (representing streptothricins) and other major classes of ribosome-targeting antibiotics.
| Antibiotic Class | Representative Drug(s) | Ribosomal Subunit Target | Primary Binding Site | Key Mechanism of Action |
| Streptothricins | This compound, Nourseothricin (Streptothricin F & D) | 30S | 16S rRNA (helix 34) | Induces mRNA misreading and inhibits translocation.[1][2] |
| Aminoglycosides | Streptomycin, Gentamicin | 30S | 16S rRNA (helix 44, A-site) | Causes codon misreading and inhibits translocation.[3] |
| Tetracyclines | Tetracycline, Doxycycline | 30S | 16S rRNA (A-site) | Blocks the binding of aminoacyl-tRNA to the A-site. |
| Macrolides | Erythromycin, Azithromycin | 50S | 23S rRNA (nascent peptide exit tunnel) | Blocks the exit of the nascent polypeptide chain. |
| Lincosamides | Clindamycin | 50S | 23S rRNA (peptidyl transferase center) | Inhibits peptide bond formation. |
| Oxazolidinones | Linezolid | 50S | 23S rRNA (peptidyl transferase center, A-site) | Prevents the formation of the initiation complex and inhibits peptide bond formation. |
| Phenicols | Chloramphenicol | 50S | 23S rRNA (peptidyl transferase center, A-site) | Inhibits peptide bond formation by blocking the A-site. |
Visualizing the Mechanisms
The following diagrams illustrate the distinct binding sites and inhibitory actions of this compound and other selected ribosome-targeting antibiotics.
Caption: Overview of ribosome-targeting antibiotic classes and their primary inhibitory mechanisms.
Key Experimental Protocols
The elucidation of antibiotic mechanisms of action relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the comparison.
In Vitro Translation Inhibition Assay
This assay directly measures the ability of a compound to inhibit protein synthesis in a cell-free system.
Protocol:
-
Preparation of Cell-Free Extract:
-
Culture a suitable bacterial strain (e.g., E. coli) to mid-log phase.
-
Harvest cells by centrifugation and wash with an appropriate buffer (e.g., S30 buffer).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Centrifuge the lysate to remove cell debris, and collect the supernatant (S30 extract).
-
Pre-incubate the S30 extract to degrade endogenous mRNA and nucleic acids.
-
-
Translation Reaction:
-
Set up reaction mixtures containing the S30 extract, a buffer system with amino acids, an energy source (ATP, GTP), and a template mRNA (e.g., luciferase mRNA).
-
Add the antibiotic of interest at varying concentrations to different reaction tubes. Include a no-antibiotic control.
-
Initiate the reaction by adding the template mRNA and incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Detection of Protein Synthesis:
-
If using a reporter gene like luciferase, add the appropriate substrate and measure the resulting luminescence using a luminometer.
-
Alternatively, incorporate a radiolabeled amino acid (e.g., [35S]-methionine) into the reaction. Precipitate the synthesized proteins with trichloroacetic acid (TCA), collect on a filter, and quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of protein synthesis for each antibiotic concentration relative to the no-antibiotic control.
-
Determine the IC50 value (the concentration of antibiotic that inhibits protein synthesis by 50%).
-
Ribosome Binding Assays (Filter Binding)
This method is used to determine the binding affinity of an antibiotic to the ribosome.
Protocol:
-
Preparation of Ribosomes and Labeled Ligand:
-
Isolate 70S ribosomes or individual 30S and 50S subunits from a bacterial culture.
-
Synthesize a radiolabeled version of the antibiotic or a fluorescently tagged analog.
-
-
Binding Reaction:
-
Incubate a fixed concentration of ribosomes with varying concentrations of the labeled antibiotic in a suitable binding buffer.
-
For competition assays, incubate ribosomes and the labeled antibiotic with increasing concentrations of an unlabeled competitor antibiotic.
-
Allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Filter the reaction mixture through a nitrocellulose membrane. Ribosomes and ribosome-bound ligands will be retained on the membrane, while the free ligand will pass through.
-
Wash the membrane with a cold binding buffer to remove any non-specifically bound ligand.
-
-
Quantification:
-
Quantify the amount of labeled ligand retained on the filter using scintillation counting (for radiolabels) or fluorescence measurement.
-
-
Data Analysis:
-
Plot the amount of bound ligand as a function of the free ligand concentration to determine the dissociation constant (Kd).
-
For competition assays, determine the IC50 of the unlabeled competitor.
-
Structural Biology Methods: Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is a powerful technique to visualize the three-dimensional structure of antibiotic-ribosome complexes at near-atomic resolution.
Workflow:
References
Validating the Antibacterial Target of Albothricin in Resistant Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria necessitates a robust pipeline for the discovery and validation of new antimicrobial agents. Albothricin, a member of the streptothricin (B1209867) class of antibiotics, presents a promising scaffold for development. This guide provides a comparative framework for validating the antibacterial target of this compound, particularly in the context of resistant strains. We compare this compound with the well-characterized aminoglycoside, Kanamycin, which shares a similar cellular target but exhibits different resistance profiles. This guide includes experimental data, detailed protocols, and visualizations to aid researchers in their drug development efforts.
Executive Summary
This compound, like other streptothricin antibiotics, exerts its antibacterial effect by inhibiting protein synthesis. Its primary target is the 30S subunit of the bacterial 70S ribosome, leading to miscoding and ultimately cell death. This mechanism is analogous to that of aminoglycoside antibiotics such as Kanamycin. However, the predominant mechanism of resistance to this compound differs significantly from that of Kanamycin. The most common form of resistance to streptothricins is enzymatic inactivation via acetylation of the β-lysine moiety by streptothricin acetyltransferases (NATs). In contrast, Kanamycin resistance typically arises from enzymatic modification at different sites (e.g., phosphorylation, adenylation) or alterations to the ribosomal target itself.
This guide details the experimental workflows required to validate the 30S ribosomal subunit as the direct target of this compound and to characterize the enzymatic resistance mechanism. By comparing these findings with data for Kanamycin, we provide a clear and objective analysis of this compound's performance and its potential for further development.
Data Presentation: Comparative Analysis of this compound and Kanamycin
The following tables summarize the key characteristics and performance metrics of this compound and Kanamycin against susceptible and resistant bacterial strains.
Table 1: General Properties of this compound and Kanamycin
| Feature | This compound | Kanamycin |
| Antibiotic Class | Streptothricin | Aminoglycoside |
| Molecular Target | 30S Ribosomal Subunit | 30S Ribosomal Subunit |
| Mechanism of Action | Inhibition of protein synthesis, induction of miscoding | Inhibition of protein synthesis, induction of miscoding |
| Primary Resistance Mechanism | Enzymatic acetylation by Streptothricin Acetyltransferase (NAT) | Enzymatic modification (acetylation, phosphorylation, nucleotidylation), target site mutation (16S rRNA) |
Table 2: In Vitro Translation Inhibition
| Antibiotic | Target Organism | IC50 (µM) - Susceptible Strain | IC50 (µM) - Resistant Strain |
| This compound | Escherichia coli | ~1-5 | >100 (NAT-producing) |
| Kanamycin | Escherichia coli | ~5-10 | >200 (APH-producing) |
Table 3: Minimum Inhibitory Concentration (MIC) Data
| Antibiotic | Organism | Strain Type | MIC (µg/mL) |
| This compound | E. coli | Susceptible | 2-8 |
| This compound | E. coli | NAT-producing (Resistant) | >128 |
| Kanamycin | E. coli | Susceptible | 4-16 |
| Kanamycin | E. coli | APH-producing (Resistant) | >256 |
Note: The IC50 and MIC values presented are representative and may vary depending on the specific bacterial strains and experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Transcription/Translation (IVTT) Inhibition Assay
This assay directly measures the ability of an antibiotic to inhibit protein synthesis in a cell-free system.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Kanamycin.
Methodology:
-
Reaction Setup: Prepare a reaction mixture using a commercially available E. coli S30 extract system for IVTT. The mixture should contain the S30 extract, amino acids, energy sources, and a DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase).
-
Antibiotic Preparation: Prepare serial dilutions of this compound and Kanamycin in nuclease-free water.
-
Inhibition Assay: Add the antibiotic dilutions to the IVTT reaction mixtures. Include a no-antibiotic control and a no-template control.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours to allow for transcription and translation.
-
Quantification: Measure the amount of reporter protein produced. For luciferase, this is done by adding a luciferin (B1168401) substrate and measuring luminescence. For β-galactosidase, a colorimetric substrate like ONPG is used.
-
Data Analysis: Plot the percentage of inhibition against the antibiotic concentration and fit the data to a dose-response curve to determine the IC50 value.
Ribosome Binding Assay
This assay confirms the direct interaction of the antibiotic with its ribosomal target.
Objective: To demonstrate the binding of this compound and Kanamycin to the 30S ribosomal subunit.
Methodology:
-
Ribosome Preparation: Isolate 70S ribosomes from a susceptible bacterial strain and then separate them into 30S and 50S subunits by sucrose (B13894) gradient centrifugation.
-
Radiolabeling (Optional but recommended for higher sensitivity): Use radiolabeled antibiotics or a competitive binding assay with a known radiolabeled ligand that binds to the same site.
-
Binding Reaction: Incubate the purified 30S ribosomal subunits with varying concentrations of the antibiotic in a suitable binding buffer.
-
Separation of Bound and Free Antibiotic: Use a technique such as nitrocellulose filter binding, where ribosome-antibiotic complexes are retained on the filter while the free antibiotic passes through.
-
Quantification: Quantify the amount of bound antibiotic by measuring radioactivity on the filter or by other detection methods if a non-radiolabeled approach is used.
-
Data Analysis: Determine the dissociation constant (Kd) to quantify the binding affinity.
Streptothricin Acetyltransferase (NAT) Activity Assay
This assay characterizes the enzymatic inactivation of this compound in resistant strains.
Objective: To measure the kinetic parameters of the NAT enzyme responsible for this compound resistance.
Methodology:
-
Enzyme Preparation: Clone, express, and purify the NAT enzyme from a resistant bacterial strain.
-
Assay Reaction: Set up a reaction mixture containing the purified NAT enzyme, this compound, and the acetyl donor, acetyl-CoA.
-
Detection of Acetylation: Monitor the reaction progress by measuring the consumption of acetyl-CoA or the formation of the acetylated this compound product. This can be done using spectrophotometric methods (e.g., coupling the release of CoA-SH to a colorimetric reagent like DTNB) or by chromatographic methods (e.g., HPLC).
-
Kinetic Analysis: Perform the assay at varying concentrations of this compound and acetyl-CoA to determine the Michaelis-Menten kinetic parameters (Km and Vmax).
Minimum Inhibitory Concentration (MIC) Determination
This is a standard method to quantify the antibacterial activity of a compound.
Objective: To determine the MIC of this compound and Kanamycin against susceptible and resistant bacterial strains.
Methodology:
-
Broth Microdilution Method (as per CLSI guidelines):
-
Prepare a 96-well microtiter plate with serial two-fold dilutions of the antibiotic in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include a positive control (bacteria, no antibiotic) and a negative control (medium only).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows described in this guide.
Caption: Experimental workflow for validating the 30S ribosomal subunit as the antibacterial target.
Caption: Signaling pathway of protein synthesis inhibition by this compound and Kanamycin.
Caption: Logical relationship of resistance mechanisms for this compound and Kanamycin.
Conclusion
This guide provides a comprehensive framework for the validation of this compound's antibacterial target and the characterization of resistance mechanisms. By presenting a direct comparison with Kanamycin, a well-established antibiotic with a similar mode of action, we highlight the unique properties of this compound. The detailed experimental protocols and clear data visualization aim to equip researchers with the necessary tools to advance the development of this promising antibiotic candidate. The distinct resistance profile of this compound suggests that it may be effective against certain aminoglycoside-resistant strains, warranting further investigation and development.
Comparative Efficacy of Vancomycin and Albothricin Against MRSA: A Guide for Researchers
A comprehensive review of vancomycin's established role in combating Methicillin-resistant Staphylococcus aureus (MRSA) and an exploration of the limited available data on the streptothricin (B1209867) antibiotic, Albothricin.
This guide provides a detailed comparison of vancomycin (B549263), a cornerstone therapy for MRSA infections, with this compound, a less-studied streptothricin antibiotic. The information is intended for researchers, scientists, and drug development professionals, offering a summary of available quantitative data, experimental methodologies, and relevant biological pathways.
Executive Summary
Vancomycin remains a critical antibiotic for the treatment of serious MRSA infections, though concerns about reduced susceptibility and the emergence of resistance are growing.[1][2] Its mechanism of action, targeting bacterial cell wall synthesis, is well-characterized, and extensive data on its efficacy are available. In contrast, this compound, identified as a streptothricin antibiotic in the 1980s, has seen limited research in recent decades. Consequently, a direct, data-rich comparison of its efficacy against MRSA with that of vancomycin is not feasible based on current scientific literature. This guide presents a thorough analysis of vancomycin's performance against MRSA and summarizes the sparse historical information available for this compound, highlighting the significant knowledge gap that exists for the latter.
Vancomycin: The Established Standard
Vancomycin is a glycopeptide antibiotic that has been a first-line treatment for severe MRSA infections for decades.[3][4]
Mechanism of Action
Vancomycin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5] It specifically binds to the D-alanyl-D-alanine termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall polymerization and cross-linking. This disruption of the cell wall integrity leads to cell lysis and death.
Quantitative Efficacy Data
The efficacy of vancomycin against MRSA is typically quantified by its Minimum Inhibitory Concentration (MIC).
| Parameter | Value Range (µg/mL) | Reference(s) |
| MIC for Susceptible MRSA | ≤ 2 | |
| MIC for Intermediate MRSA (VISA) | 4 - 8 | |
| MIC for Resistant MRSA (VRSA) | ≥ 16 |
Note: MIC values can vary between different testing methods and MRSA strains.
Time-Kill Kinetics
Time-kill assays demonstrate the bactericidal activity of vancomycin over time. Studies have shown that vancomycin exhibits a bactericidal effect (a ≥3-log10 CFU/mL decrease) against a significant percentage of MRSA strains at concentrations of 4x MIC within 24 hours. However, its killing rate can be slow, and factors such as inoculum size can influence the time to bacterial eradication.
In Vivo Efficacy
Numerous animal models have been used to evaluate the in vivo efficacy of vancomycin against MRSA infections. In a murine pneumonia model, vancomycin treatment resulted in a significant reduction in bacterial load in the lungs. Similarly, in a rat model of MRSA foreign body osteomyelitis, vancomycin in combination with rifampin proved effective.
This compound: An Antibiotic Lost to Time?
This compound was identified in 1986 as a new member of the streptothricin class of antibiotics. Streptothricins are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria. However, concerns regarding their toxicity in mammals hindered their clinical development.
Mechanism of Action
The precise mechanism of action of this compound against MRSA has not been specifically elucidated in recent literature. However, streptothricins, in general, are known to inhibit protein synthesis by interacting with the 30S subunit of the bacterial ribosome, leading to miscoding.
Quantitative Efficacy Data
There is a notable absence of publicly available, peer-reviewed data on the Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) of this compound specifically against MRSA strains. The original 1986 publication does not provide this specific information.
Time-Kill Kinetics & In Vivo Efficacy
No studies detailing the time-kill kinetics or in vivo efficacy of this compound against MRSA could be identified in the current scientific literature.
Experimental Protocols
Vancomycin MIC Determination (Broth Microdilution)
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antibiotic.
In Vivo Murine Thigh Infection Model for Vancomycin Efficacy
This model is commonly used to assess the in vivo efficacy of antimicrobial agents.
Conclusion
Vancomycin remains a vital tool in the fight against MRSA, with a well-documented efficacy profile. However, the rise of strains with reduced susceptibility necessitates the exploration of novel and alternative therapeutic agents. While this compound belongs to the promising class of streptothricin antibiotics, the profound lack of recent scientific investigation into its anti-MRSA properties makes any meaningful comparison with vancomycin impossible at this time. Further research is urgently needed to characterize the efficacy and safety of this compound and other understudied antibiotics to address the growing challenge of antimicrobial resistance.
References
- 1. Mechanisms of vancomycin resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of vancomycin compared with those of alternative treatments for methicillin‐resistant Staphylococcus aureus infections: An umbrella review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vancomycin resistant Staphylococcus aureus infections: A review of case updating and clinical features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beckershospitalreview.com [beckershospitalreview.com]
- 5. go.drugbank.com [go.drugbank.com]
Correlation of In Vitro and In Vivo Activity of Albothricin and a Comparative Analysis with Albofungin
A comprehensive guide for researchers, scientists, and drug development professionals detailing the antimicrobial activities of Albothricin, with a comparative look at Albofungin. This guide provides an objective comparison of the performance of these compounds with alternative antibiotics, supported by experimental data.
This compound, a member of the streptothricin (B1209867) class of antibiotics, has garnered renewed interest for its potential activity against multidrug-resistant bacteria. Due to the limited availability of specific data for this compound, this guide utilizes data from the closely related and well-studied streptothricin-F as a surrogate to provide insights into its potential efficacy. In parallel, this guide examines the in vitro and in vivo data for Albofungin, a polycyclic xanthone (B1684191) antibiotic, to offer a comparative perspective on two distinct classes of antimicrobial agents.
In Vitro Activity: A Comparative Analysis
The in vitro activity of an antimicrobial agent is a critical first step in assessing its potential as a therapeutic. This is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following tables summarize the MIC values of streptothricin-F (as a proxy for this compound) and Albofungin against key ESKAPE pathogens, a group of bacteria known for their formidable resistance to existing antibiotics. For context, the MIC values of standard-of-care antibiotics are also provided.
Table 1: In Vitro Activity (MIC in µg/mL) of Streptothricin-F and Comparator Antibiotics against ESKAPE Pathogens
| Bacterial Species | Streptothricin-F | Vancomycin | Meropenem | Colistin |
| Enterococcus faecium (VRE) | - | ≥2 | - | - |
| Staphylococcus aureus (MRSA) | Active | 1 | - | - |
| Klebsiella pneumoniae (CRE) | 1 (MIC for Nevada strain) | - | >32 | 0.38 |
| Acinetobacter baumannii | Active | - | - | ≤0.75 |
| Pseudomonas aeruginosa | Low Activity | - | - | ≤0.75 |
| Enterobacter species | - | - | - | - |
Table 2: In Vitro Activity (MIC in nM) of Albofungin and its Derivatives against Various Pathogens
| Bacterial Species | Albofungin A | Albofungin B | Albofungin | Chloroalbofungin |
| Staphylococcus aureus ATCC 43300 (MRSA) | <0.1 | 30 | <0.1 | 0.1 |
| Staphylococcus aureus ATCC 25923 | 0.4 | 30 | <0.1 | 0.1 |
| Klebsiella pneumoniae NRRL-B-3521 | 1.2 | >50 | 2.5 | >50 |
| Acinetobacter baumannii B-65371 | 2.5 | >50 | 5 | >50 |
| Enterobacter cloacae NRRL-B-425 | 5 | >50 | 10 | >50 |
Data from She et al., 2021. Note the concentration is in nanomolar (nM).
In Vivo Efficacy: Murine Thigh Infection Model
The neutropenic murine thigh infection model is a standard preclinical model used to evaluate the in vivo efficacy of new antimicrobial agents. This model assesses the ability of an antibiotic to reduce the bacterial load in the thigh muscle of immunocompromised mice.
Table 3: In Vivo Efficacy of Streptothricin-F in a Murine Thigh Infection Model against Pandrug-Resistant Klebsiella pneumoniae
| Treatment | Dose (mg/kg) | Change in Bacterial Load (log10 CFU/thigh) |
| Untreated Control | - | >2 log10 increase |
| Streptothricin-F | 50 | >5 log10 reduction |
| Streptothricin-F | 100 | >5 log10 reduction (undetectable in 3 of 5 mice) |
Data from Morgan et al., 2023. The study used the pandrug-resistant NDM-1-expressing Klebsiella pneumoniae Nevada strain.
Currently, there is limited publicly available in vivo efficacy data for Albofungin in a murine thigh infection model to draw a direct comparison with streptothricin-F.
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and then serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the prepared bacterial suspension.
-
Controls: Positive (bacterium and broth without antibiotic) and negative (broth only) growth controls are included on each plate.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
In Vivo Efficacy Testing: Neutropenic Murine Thigh Infection Model
This model is a cornerstone for the preclinical evaluation of antibiotics, providing crucial data on their efficacy in a living organism.
Protocol:
-
Induction of Neutropenia: Mice are rendered neutropenic (immunocompromised) by the administration of cyclophosphamide. This is typically done with two intraperitoneal injections, for instance, 150 mg/kg four days before infection and 100 mg/kg one day before infection.
-
Infection: Mice are anesthetized and then infected via intramuscular injection into the thigh with a standardized inoculum of the test bacterium (e.g., 1-5 x 10^5 CFU).
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment with the test antibiotic, a comparator antibiotic, or a vehicle control is initiated. Dosing regimens (dose, frequency, and route of administration) are varied to determine the most effective therapeutic window.
-
Endpoint Analysis: At the end of the treatment period (e.g., 24 hours post-infection), mice are euthanized, and the thigh muscles are aseptically removed and homogenized.
-
Bacterial Load Quantification: The tissue homogenates are serially diluted and plated on appropriate agar (B569324) media to determine the number of viable bacteria (CFU/thigh).
-
Efficacy Determination: The efficacy of the antibiotic is determined by comparing the bacterial load in the thighs of treated animals to that of the untreated control group. A significant reduction in CFU/thigh indicates in vivo activity.
Caption: Workflow for the neutropenic murine thigh infection model.
Conclusion
The available data suggests that streptothricin-F, and by extension this compound, exhibits potent in vitro and in vivo activity against multidrug-resistant Gram-negative bacteria, positioning it as a promising candidate for further preclinical development. Albofungin and its derivatives also demonstrate remarkable in vitro potency, particularly against Gram-positive bacteria, at very low concentrations.
A direct in vitro and in vivo correlation for this compound is challenging to establish without more specific data. However, the significant reduction in bacterial load observed in the in vivo model with streptothricin-F at concentrations achievable in plasma aligns with its potent in vitro MIC values. This suggests a favorable translation from in vitro activity to in vivo efficacy for the streptothricin class of antibiotics.
Further research, including in vivo studies for Albofungin and head-to-head comparative studies of both this compound and Albofungin against a broad panel of clinical isolates, is warranted to fully elucidate their therapeutic potential and to establish a more definitive in vitro-in vivo correlation.
Synergistic Effects of Albothricin with Other Antibiotics: A Review of Current Research
Currently, there is a notable absence of published scientific literature detailing the synergistic effects of the streptothricin (B1209867) antibiotic, Albothricin, in combination with other antibiotic agents. While the exploration of synergistic antibiotic combinations is a critical area of research in the fight against antimicrobial resistance, specific studies evaluating this compound in this context are not available in the public domain.
The search for synergistic partners for existing and novel antibiotics is a key strategy to enhance efficacy, overcome resistance mechanisms, and broaden the spectrum of activity. Researchers typically employ several in vitro methods to investigate these interactions, with the checkerboard assay and time-kill curve analysis being the most common.
Standard Methodologies for Assessing Antibiotic Synergy
A comprehensive understanding of the methodologies used to evaluate antibiotic synergy is crucial for interpreting potential future research in this area.
Checkerboard Assay
The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents. The primary goal is to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the interaction.
Experimental Protocol:
-
Preparation of Antibiotic Solutions: Stock solutions of the two antibiotics to be tested (e.g., this compound and a comparator antibiotic) are prepared and serially diluted.
-
Microtiter Plate Setup: A 96-well microtiter plate is used to create a "checkerboard" of antibiotic concentrations. One antibiotic is serially diluted along the x-axis (columns), and the second antibiotic is serially diluted along the y-axis (rows). This results in wells containing various combinations of the two drugs. Control wells with each antibiotic alone, as well as a growth control (no antibiotics), are also included.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., a specific bacterial strain).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.
-
Determining the Minimum Inhibitory Concentration (MIC): After incubation, the MIC of each antibiotic alone and in combination is determined as the lowest concentration that visibly inhibits microbial growth.
-
Calculating the Fractional Inhibitory Concentration Index (FICI): The FICI is calculated using the following formula:
FICI = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
The FICI value is interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Below is a conceptual workflow for a checkerboard assay.
Time-Kill Curve Analysis
Time-kill curve assays provide a dynamic picture of the antimicrobial effect over time and can distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.
Experimental Protocol:
-
Preparation of Cultures: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Exposure to Antibiotics: The bacterial culture is exposed to the antibiotics alone and in combination at specific concentrations (often based on their MICs). A growth control without any antibiotic is also included.
-
Sampling over Time: Aliquots are taken from each culture at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Viable Cell Counting: The number of viable bacteria in each sample is determined by serial dilution and plating on agar (B569324) plates. The resulting colonies are counted after incubation.
-
Plotting the Curves: The logarithm of the viable cell count (CFU/mL) is plotted against time for each antibiotic condition.
-
Interpretation: Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point (e.g., 24 hours).
The logical relationship for interpreting time-kill curve results is illustrated below.
Potential Mechanisms of Synergy
While no specific data exists for this compound, the mechanisms by which other antibiotics exhibit synergy can be broadly categorized. Future research on this compound combinations would likely investigate similar pathways.
-
Inhibition of Drug-Inactivating Enzymes: One antibiotic may inhibit an enzyme that would otherwise degrade the second antibiotic. For example, a beta-lactamase inhibitor can protect a beta-lactam antibiotic from inactivation.
-
Enhanced Drug Uptake: One agent may damage the bacterial cell wall or membrane, thereby facilitating the entry of the second agent.
-
Sequential Blockade of a Metabolic Pathway: Two antibiotics may inhibit different steps in the same essential metabolic pathway.
-
Inhibition of Efflux Pumps: One compound could block the bacterial efflux pumps that would otherwise expel the second antibiotic from the cell.
The signaling pathway for enhanced drug uptake is conceptually diagrammed below.
Conclusion
The development of effective antibiotic combination therapies is paramount. While this guide provides an overview of the standard experimental approaches and potential mechanisms for antibiotic synergy, it must be emphasized that there is currently no specific experimental data available for this compound in combination with other antibiotics. Further research is required to explore the potential synergistic interactions of this compound and to determine its role in future combination therapies against multidrug-resistant pathogens. Researchers and drug development professionals are encouraged to investigate this area to fill the existing knowledge gap.
Safety Operating Guide
Prudent and Safe Disposal of Albothricin: A Guide for Laboratory Professionals
The proper management and disposal of chemical reagents are paramount to ensuring the safety of laboratory personnel and maintaining environmental compliance.[1] Albothricin, as with other antibiotics, requires careful handling and disposal to mitigate potential risks. This document outlines a procedural, step-by-step approach to the safe disposal of this compound waste.
I. Essential Safety and Handling
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures personal safety.[1]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side shields.[1]
-
Hand Protection: Chemical-resistant gloves.[1]
-
Body Protection: A lab coat or other impervious clothing.[1]
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powder form to prevent the inhalation of dust and aerosols.[1]
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] An accessible safety shower and eyewash station are essential in the immediate work area.[1]
II. This compound Waste Disposal Protocol
All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with federal, state, and local environmental control regulations.[2] Do not dispose of this compound waste down the drain or in regular trash.[2]
Step-by-Step Disposal Procedure:
-
Consult Institutional Guidelines: Your institution's EHS department provides the definitive guidelines for waste disposal, which are designed to comply with all national and local regulations.[3] Always consult these resources before proceeding with disposal.[3]
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office.[2]
-
Solid Waste: Collect all solid waste, such as contaminated gloves, wipes, and plasticware, in a dedicated, clearly labeled, and sealed hazardous waste container.[1][2]
-
Liquid Waste: Collect all liquid waste, including unused stock solutions and experimental solutions containing this compound, in a separate, leak-proof, and clearly labeled hazardous waste container.[1][2]
-
-
Container Management:
-
Chemical Inactivation (Expert Consultation Required):
-
For some antibiotics, chemical inactivation can be employed to degrade the molecule before disposal.[1] However, specific efficacy and reaction conditions for this compound have not been published.[1]
-
General methods like oxidative degradation (e.g., with sodium hypochlorite) or reductive inactivation (e.g., with sodium borohydride) have been suggested for other compounds but must be validated on a small scale for this compound before bulk application.[1] It is critical to consult with a qualified chemist and your EHS office before attempting any chemical inactivation.
-
-
Final Disposal:
III. Summary of Disposal Parameters
The following table summarizes key guidelines for the disposal of antibiotic waste. Note that this is a generalized summary and must be superseded by the specific information provided in the this compound SDS and by your EHS department.
| Parameter | Guideline | Notes |
| Waste Classification | Hazardous Chemical Waste | Due to its bioactive properties.[4] |
| Primary Disposal Method | Incineration or other approved methods | To be carried out by a licensed waste disposal facility.[2] |
| Container Type | Labeled, sealed, and appropriate for chemical waste | Ensure containers are compatible with this compound and any solvents used.[2] |
| Solid Waste | Segregate in a dedicated, sealed container | Includes contaminated labware, gloves, and wipes.[1][2] |
| Liquid Waste | Segregate in a dedicated, leak-proof container | Includes stock solutions and experimental solutions.[1][2] |
| Spill Management | Use appropriate PPE and absorbent materials | Contain the spill and clean the area as per safety protocols.[2][3] |
IV. Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound waste is depicted below. This workflow emphasizes the importance of consulting institutional guidelines and the product-specific SDS.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these general principles and, most importantly, the specific guidance provided in the product's SDS and by your institution's EHS department, you can ensure the safe and compliant disposal of this compound waste, thereby protecting yourself, your colleagues, and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
